beta-Styrylacrylic acid
Description
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIQOMCWGDNMHM-KBXRYBNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-94-9, 28010-12-0, 38446-98-9 | |
| Record name | beta-Styrylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2,4-pentadienoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-phenylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Chemical and Physical Properties
(2E,4E)-5-phenylpenta-2,4-dienoic acid is a solid, organic compound.[1] The core structure features a phenyl group attached to a pentadienoic acid backbone. The "(2E,4E)" designation indicates the stereochemistry of the two double bonds in the pentadienoic acid chain. It is soluble in dimethyl sulfoxide (DMSO).[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 1552-94-9 | [1] |
| Melting Point | 163-167 ºC | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Synthesis
A common method for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid involves the Knoevenagel condensation reaction. This reaction utilizes cinnamaldehyde and malonic acid in a solvent mixture of pyridine and piperidine. The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases. The product is then precipitated by pouring the reaction solution into a mixture of 2N HCl and ice. The resulting solid is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture.
Biological Activity and Potential Therapeutic Applications
(2E,4E)-5-phenylpenta-2,4-dienoic acid and its derivatives have garnered interest in the scientific community due to their diverse biological activities. The cinnamoyl moiety present in the molecule is a common scaffold found in various natural products with a range of biological effects.
Antimicrobial Activity
Derivatives of 5-phenylpenta-2,4-dienoic acid have demonstrated potential as antimicrobial agents. For instance, amide derivatives of the related 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been synthesized and evaluated for their antibacterial activity against various human pathogens.
Anti-inflammatory Activity
Phenylpropanoids, the class of compounds to which (2E,4E)-5-phenylpenta-2,4-dienoic acid belongs, are known for their anti-inflammatory properties. Cinnamic acid and its derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the modulation of key signaling pathways involved in inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to (2E,4E)-5-phenylpenta-2,4-dienoic acid. For example, derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been evaluated for their cytotoxic effects against various cancer cell lines.
Antimalarial Activity
5-Phenyl-2,4-pentadienoic acid has been identified as a synthetic building block for the development of antimalarial agents.
Potential Signaling Pathways
The biological activities of (2E,4E)-5-phenylpenta-2,4-dienoic acid and related compounds are likely mediated through their interaction with various cellular signaling pathways. Based on studies of structurally similar phenylpropanoids, two key pathways that may be affected are the NF-κB and MAPK/ERK pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. Cinnamic acid derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is thought to occur through the prevention of the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Some phenylpropanoids have been found to inhibit the phosphorylation of ERK1/2, which is a key step in the activation of this pathway.
References
An In-depth Technical Guide to beta-Styrylacrylic Acid: Chemical Structure, Properties, and Biological Activities
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
Beta-Styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a chemical compound with a core structure that has garnered interest in the scientific community, particularly in the field of medicinal chemistry. Its derivatives have demonstrated significant biological activities, most notably in the realm of anticancer research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its mechanism of action in cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is an unsaturated carboxylic acid characterized by a phenyl group conjugated to a pentadienoic acid backbone. The extended conjugation is responsible for its planarity and influences its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | PubChem |
| Synonyms | Cinnamylideneacetic acid, 5-Phenyl-2,4-pentadienoic acid | PubChem |
| CAS Number | 1552-94-9 | PubChem |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem |
| Molecular Weight | 174.19 g/mol | PubChem |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO (6 mg/mL) | MedChemExpress[1] |
| pKa | Not reported | - |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in the presence of a basic catalyst.
Experimental Protocol: Synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid
This protocol is adapted from a similar synthesis of acrylamides via the Doebner-Knoevenagel condensation.
Materials:
-
Cinnamaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cinnamaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2E,4E)-5-phenylpenta-2,4-dienoic acid.
Biological Activities and Mechanism of Action
Research has primarily focused on the anticancer properties of derivatives of this compound. These compounds have shown selective cytotoxicity against cancer cells, with a well-defined mechanism of action in certain cancer types.
Anticancer Activity
Novel β-phenylacrylic acid derivatives have been identified as potent anticancer agents, particularly in wild-type KRAS colon cancer.[2][3] These derivatives function as irreversible epidermal growth factor receptor (EGFR) inhibitors.[2]
Mechanism of Action in Wild-Type KRAS Colon Cancer:
The anticancer effect of these derivatives is mediated through a multi-step process that ultimately leads to apoptosis (programmed cell death) of the cancer cells. The key events in this signaling cascade are:
-
EGFR Inhibition: The β-phenylacrylic acid derivatives bind to the tyrosine kinase domain of EGFR, inhibiting its activation.[2]
-
Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: Inhibition of EGFR leads to an increase in intracellular ROS levels, which in turn induces ER stress.
-
Activation of Src and JNK Signaling: The accumulation of ROS and ER stress triggers the activation of the Src kinase and c-Jun N-terminal kinase (JNK) signaling pathways.
-
Mitochondria-Mediated Apoptosis: The activation of the Src/JNK axis initiates the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.
References
An In-depth Technical Guide to beta-Styrylacrylic Acid: Discovery, Natural Sources, and Biosynthesis
Abstract
beta-Styrylacrylic acid, scientifically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a polyketide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, delineates its known natural origins, and presents a detailed examination of its biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding and further investigation of this compound.
Discovery and Synthesis
The precise historical moment of the first synthesis of this compound is not definitively documented in a singular publication. However, its discovery is intrinsically linked to the advancements in organic chemistry during the late 19th century, particularly with the development of condensation reactions for the synthesis of cinnamic acids and their derivatives. The Perkin reaction, first reported by Sir William Henry Perkin in 1868, provided a general method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of an alkali salt of the acid.[1][2][3] This foundational reaction, along with subsequent modifications such as the Doebner reaction, which utilizes malonic acid, laid the chemical groundwork that would enable the synthesis of extended conjugated systems like this compound from cinnamaldehyde.[4] A common laboratory synthesis involves the reaction of cinnamaldehyde with acetic anhydride and potassium acetate.[5]
Natural Sources
This compound and its derivatives, particularly styryl-lactones, are recognized as secondary metabolites in the plant kingdom. The primary and most well-documented source of these compounds is the genus Goniothalamus, belonging to the Annonaceae family. While numerous studies have focused on the isolation of various styryl-lactones from different parts of Goniothalamus species, specific quantitative data for this compound itself is less common.
For the purpose of this guide, a representative example of the isolation of a related compound, goniothalamin (a styryl-lactone), from Goniothalamus griffithii is presented to illustrate the typical yields and methodologies. It is important to note that the yield of secondary metabolites can vary significantly based on the plant part, geographical location, and extraction method.
Table 1: Quantitative Data on the Isolation of Goniothalamin from Goniothalamus griffithii
| Plant Part | Extraction Solvent | Yield of Crude Extract (%) | Yield of Goniothalamin from Crude Extract (%) | Reference |
| Stems | Methanol | Not Reported | Not Reported | |
| Stems | Not Specified | Not Reported | Not Reported |
Note: While these studies confirm the presence of styryl-lactones, they do not provide specific quantitative yields for this compound or goniothalamin in a format suitable for this table. Further targeted quantitative studies are required.
Experimental Protocols
The following is a generalized protocol for the isolation of styryl-lactones, including this compound, from Goniothalamus plant material. This protocol is a composite of standard phytochemical extraction and purification techniques.
Protocol 1: Isolation of this compound from Goniothalamus sp.
1. Plant Material Collection and Preparation:
- Collect fresh stems or roots of the desired Goniothalamus species.
- Wash the plant material thoroughly with water to remove soil and debris.
- Air-dry the material in the shade for 7-10 days or until completely dry.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material in methanol (or another suitable solvent like ethanol or dichloromethane) at a ratio of 1:5 (w/v) for 72 hours at room temperature.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography over silica gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
- Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a UV detector at 254 nm.
- Combine fractions showing similar TLC profiles.
- Subject the combined fractions containing the compound of interest to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.
4. Structure Elucidation:
- Identify the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparison with published data.
Biosynthesis and Signaling Pathways
This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. This pathway starts with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.
dot
Figure 1. Proposed biosynthetic pathway of this compound.
The biosynthesis commences with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. It is hypothesized that a polyketide synthase (PKS) then utilizes cinnamoyl-CoA (derived from cinnamic acid) as a starter unit and extends it with a malonyl-CoA unit, followed by reduction and dehydration steps to yield this compound. The precise enzymatic machinery and regulatory mechanisms governing the final steps of this compound biosynthesis are still an active area of research.
Currently, there is limited information available regarding the specific signaling pathways in which this compound or its derivatives act as signaling molecules. However, as phenylpropanoid compounds, they are generally involved in plant defense responses against herbivores and pathogens. Further research is necessary to elucidate their precise roles in plant signaling cascades.
Conclusion
This compound stands as a molecule of interest with its roots in the foundational principles of organic synthesis and its natural occurrence within the plant kingdom, particularly in the Goniothalamus genus. While its complete biosynthetic pathway and specific physiological roles are not yet fully elucidated, the existing knowledge of the phenylpropanoid pathway provides a solid framework for future investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging further exploration into the chemistry, biology, and potential applications of this and related compounds. Continued research into the quantitative analysis of its natural sources and the specific enzymes involved in its biosynthesis will be crucial for unlocking its full potential in drug discovery and development.
References
- 1. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to beta-Styrylacrylic Acid
For researchers, scientists, and professionals in drug development, beta-styrylacrylic acid, also known by its IUPAC name (2E,4E)-5-phenylpenta-2,4-dienoic acid , represents a molecule of significant interest due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and known biological relevance.
Chemical Identity and Synonyms
This compound is a carboxylic acid characterized by a phenyl group attached to a pentadienoic acid backbone. The most stable and commonly referenced isomer is the (2E,4E) form.
IUPAC Name: (2E,4E)-5-phenylpenta-2,4-dienoic acid[1]
A variety of synonyms are used to refer to this compound in literature and chemical databases:
-
5-Phenylpenta-2,4-dienoic acid[1]
-
Cinnamylideneacetic acid[1]
-
5-Phenyl-2,4-pentadienoic acid[1]
-
(E,E)-Cinnamylideneacetic acid[1]
-
Juarezic acid
-
NSC 1778
Physicochemical Properties
A summary of the key physicochemical properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Appearance | Solid | CymitQuimica |
| Melting Point | 163-167 °C | Chemical Synthesis Database |
| CAS Number | 1552-94-9 | PubChem |
| InChI Key | FEIQOMCWGDNMHM-KBXRYBNXSA-N | CymitQuimica |
Experimental Protocols
Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienoic Acid
A common and effective method for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid involves the hydrolysis of its corresponding ethyl ester. The following protocol is adapted from a published procedure.
Materials:
-
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
5 M Potassium Hydroxide (KOH) aqueous solution
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve ethyl (2E,4E)-5-phenylpenta-2,4-dienoate (1.00 g, 4.94 mmol) in a 1:2 mixture of MeOH and THF (15 mL) in a 100 mL round-bottom flask at room temperature (23 °C).
-
Add 5 M aqueous KOH solution (5 mL) to the reaction mixture.
-
Stir the reaction mixture at 23 °C and monitor its progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of EtOAc and hexanes. The reaction is typically complete within 1 hour.
-
Remove the solvents under reduced pressure to obtain a white slurry.
-
Dissolve the slurry in fresh CHCl₃.
-
Acidify the solution by dropwise addition of concentrated HCl until the pH reaches 1-2.
-
Transfer the mixture to a separatory funnel and wash the organic phase once with distilled water.
-
Extract the aqueous phase three times with EtOAc.
-
Combine all organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under vacuum to yield pure (2E,4E)-5-phenylpenta-2,4-dienoic acid as a shiny white solid.
Caption: Workflow for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid.
Biological Activity and Potential Applications
(2E,4E)-5-phenylpenta-2,4-dienoic acid has been identified as a synthetic building block with potential biological activities. Notably, it has been cited as a potential anti-malarial agent . The extended conjugation of its structure, which includes a phenyl ring and a dienoic acid moiety, makes it a candidate for further investigation and modification in drug discovery programs. Its role as a versatile starting material in organic synthesis allows for the creation of diverse molecular scaffolds for screening against various biological targets.
While specific signaling pathways and detailed mechanisms of action are not yet extensively elucidated in publicly available literature, the structural alerts within the molecule suggest potential interactions with various biological macromolecules. Further research is warranted to explore its full therapeutic potential and to understand its mode of action at the molecular level.
Logical Relationship of Synthesis
The synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid is a multi-step process that can be logically broken down into the reaction and purification stages.
Caption: Logical relationship of reactants and products in the synthesis.
References
An In-depth Technical Guide on the Mechanism of Action of β-Styrylacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Styrylacrylic acid and its derivatives are emerging as compounds of interest in oncological research. While the parent compound, β-styrylacrylic acid, remains less characterized in terms of its biological activity, recent studies on its novel synthetic derivatives, MHY791 and MHY1036, have elucidated a potent anti-cancer mechanism, particularly in the context of wild-type KRAS colon cancer.[1][2] This technical guide provides a comprehensive overview of the current theories on the mechanism of action of these β-phenylacrylic acid derivatives, with a focus on the key signaling pathways and cellular processes involved.
The core mechanism of action for these derivatives revolves around their function as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2] This initial interaction triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and a unique activation of Src-mediated apoptosis via the c-Jun N-terminal kinase (JNK) pathway.[1] This guide will delve into the experimental evidence supporting this mechanism, present quantitative data from key studies, and provide detailed experimental protocols for replication and further investigation.
Core Mechanism of Action: A Multi-faceted Approach
The anti-cancer activity of β-styrylacrylic acid derivatives, specifically MHY791 and MHY1036, is not attributed to a single mode of action but rather a synergistic cascade of cellular events initiated by the inhibition of EGFR.
Irreversible Inhibition of EGFR
MHY791 and MHY1036 have been identified as irreversible inhibitors of the EGFR tyrosine kinase. Unlike reversible inhibitors which can be displaced by high concentrations of ATP, these derivatives form a covalent bond with the EGFR kinase domain, leading to sustained inhibition of its activity. This irreversible binding is a critical aspect of their mechanism, as it leads to prolonged downstream signaling alterations.
Induction of Oxidative and Endoplasmic Reticulum Stress
A key consequence of treatment with these β-phenylacrylic acid derivatives is the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. The accumulation of ROS creates a state of oxidative stress within the cancer cells, which can damage cellular components and trigger cell death pathways. Concurrently, the ER stress response is activated, a state that, when prolonged or severe, also leads to apoptosis.
Src-Mediated Apoptosis via JNK Activation
A distinctive feature of the mechanism of action of MHY791 and MHY1036 is the activation of the Src kinase, which, under these specific conditions, promotes apoptosis. This is noteworthy as Src is often considered an oncogene. However, in the context of irreversible EGFR inhibition by these compounds, Src activation leads to the downstream activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis. The activation of the Src-JNK signaling axis is a pivotal step in executing the apoptotic program in cancer cells treated with these derivatives.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on MHY791 and MHY1036, providing insights into their potency and efficacy.
Table 1: Cytotoxicity of β-Phenylacrylic Acid Derivatives in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| MHY791 | HT29 | ~5 |
| MHY1036 | HT29 | ~5 |
| MHY791 | NCM460 (Normal) | >20 |
| MHY1036 | NCM460 (Normal) | >20 |
Data extracted from studies on the effects of MHY derivatives on cell viability.
Table 2: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| MHY791 | Significant reduction compared to control |
| MHY1036 | Significant reduction compared to control |
Qualitative summary based on in vivo studies. Specific percentages were not provided in the abstract.
Experimental Protocols
This section details the methodologies for the key experiments cited in the research on β-styrylacrylic acid derivatives.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of MHY791 and MHY1036 on colon cancer cells and normal colonic epithelial cells.
-
Method:
-
Cells (e.g., HT29 and NCM460) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of MHY791, MHY1036, or a vehicle control for a specified period (e.g., 24-48 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by MHY791 and MHY1036.
-
Method:
-
Cells are treated with the compounds or a vehicle control.
-
After the treatment period, both adherent and floating cells are collected.
-
The cells are washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.
-
Method:
-
Cells are treated with the compounds for various time points.
-
The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, EGFR, p-Src, Src, p-JNK, JNK, cleaved caspase-3, β-actin).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of MHY791 and MHY1036 in a living organism.
-
Method:
-
Human colon cancer cells (e.g., HT29) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment groups receive intraperitoneal or oral administration of MHY791, MHY1036, or a vehicle control on a predetermined schedule.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of β-styrylacrylic acid derivatives.
Caption: A typical workflow for Western blot analysis.
Conclusion
The investigation into the mechanism of action of novel β-styrylacrylic acid derivatives has unveiled a promising strategy for targeting wild-type KRAS colon cancer. The multi-pronged approach, initiated by the irreversible inhibition of EGFR and culminating in Src-mediated apoptosis, distinguishes these compounds from conventional EGFR inhibitors. The involvement of ROS generation and ER stress further underscores the complex interplay of cellular pathways that contribute to their anti-cancer efficacy. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the precise molecular interactions and expanding the investigation to other cancer types to fully realize the clinical promise of β-styrylacrylic acid derivatives.
References
beta-Styrylacrylic acid potential biological activities
An In-Depth Technical Guide to the Potential Biological Activities of β-Styrylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Styrylacrylic acid, also known as 5-phenyl-2,4-pentadienoic acid, is an organic compound characterized by a carboxylic acid group conjugated to a styryl moiety. This structural arrangement provides a framework for diverse chemical modifications, leading to a range of derivatives with significant potential in medicinal chemistry. The extended π-system and the presence of a reactive Michael acceptor site suggest that these compounds can interact with various biological targets. This technical guide synthesizes the current understanding of the biological activities of β-styrylacrylic acid and its derivatives, with a primary focus on their anticancer and anti-inflammatory properties. It provides an overview of their mechanism of action, quantitative data where available, and detailed experimental protocols for assessing their efficacy.
Anticancer Activity
Recent research has highlighted the potent anticancer effects of novel β-styrylacrylic acid derivatives, particularly in the context of colon cancer.[1][2]
Mechanism of Action: EGFR Inhibition and Src-Mediated Apoptosis
Two notable derivatives, MHY791 and MHY1036, have demonstrated significant anti-cancer activity specifically in wild-type KRAS colon cancer cell lines.[1][2][3] These compounds function as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often dysregulated in cancer.
The proposed mechanism involves the following key steps:
-
EGFR Binding: MHY791 and MHY1036 bind to the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling pathways.
-
ROS and ER Stress: The compounds induce the generation of Reactive Oxygen Species (ROS) and lead to Endoplasmic Reticulum (ER) stress within the cancer cells.
-
Src/JNK Pathway Activation: This cellular stress triggers the activation of the Src kinase and the c-Jun N-terminal kinase (JNK) signaling cascade. This is a critical event, as the activation of Src can, under certain stress conditions, initiate apoptotic signals.
-
Mitochondria-Mediated Apoptosis: The activation of the Src/JNK pathway ultimately leads to mitochondria-mediated apoptosis, a programmed cell death pathway, selectively eliminating the cancer cells.
Interestingly, these derivatives were shown to be cytotoxic to the human colon adenocarcinoma cell line HT29, while not affecting the viability of the normal colonic epithelial cell line NCM460, indicating a degree of selectivity for cancer cells. Furthermore, these compounds were effective in suppressing tumor growth in mouse xenograft models of colon cancer.
Anti-inflammatory Activity
While direct studies on β-styrylacrylic acid are limited, research on structurally similar compounds suggests a strong potential for anti-inflammatory effects. A study on a series of β-arylamidoacrylic acids , which are vinylogous carbamic acids, demonstrated notable anti-inflammatory activity.
Several compounds in this class displayed activity comparable to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in the rat pleural effusion model. The study highlighted key structure-activity relationships, which are summarized in the table below.
Quantitative Data and Structure-Activity Relationship
Note: Specific quantitative data for β-styrylacrylic acid is not available in the reviewed literature. The following table is based on the reported activity of the related β-arylamidoacrylic acid class.
| Compound Class | Key Structural Features | Reported Activity | Model System |
| β-Arylamidoacrylic Acids | Halogen and cyano substituents on the aryl ring | Activity equal to phenylbutazone | Rat Pleural Effusion Model |
| β-Arylamidoacrylic Acids | Amide functional group | Inactive | Rat Pleural Effusion Model |
This data suggests that electron-withdrawing groups on the aromatic ring enhance the anti-inflammatory activity of this class of compounds.
Antimicrobial Activity
Currently, there is a lack of publicly available scientific literature detailing the antimicrobial screening or activity of β-styrylacrylic acid or its direct derivatives. This represents a significant gap in the understanding of its biological profile and an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities discussed.
General Workflow for Biological Activity Screening
The process of identifying and characterizing the biological activity of a novel compound like β-styrylacrylic acid follows a structured workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., HT29, NCM460) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the β-styrylacrylic acid derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Assay Preparation: Prepare cell cultures in 96-well white-walled plates as described for the MTT assay.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: Protein Expression Analysis (Western Blot)
This technique is used to detect specific proteins (e.g., EGFR, Src, JNK) in a cell lysate.
-
Sample Preparation: Treat cells with the β-styrylacrylic acid derivative for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Src, anti-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.
Protocol 4: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (β-styrylacrylic acid derivative) or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally 30-60 minutes before inducing inflammation. A control group should receive the vehicle.
-
Inflammation Induction: Induce acute inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection and at hourly intervals for 5 hours thereafter using a plethysmometer.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the basal volume. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Conclusion
β-Styrylacrylic acid derivatives have emerged as a promising class of compounds with significant anticancer activity, primarily through the inhibition of the EGFR signaling pathway and induction of Src-mediated apoptosis. While quantitative data on their potency is still emerging, the mechanism of action provides a solid foundation for further drug development, particularly for wild-type KRAS colon cancers. Furthermore, evidence from structurally related molecules strongly suggests a potential for anti-inflammatory properties that warrants investigation. The lack of data on antimicrobial effects identifies a clear area for future research. The protocols detailed herein provide a comprehensive framework for researchers to further explore and validate the therapeutic potential of this versatile chemical scaffold.
References
Cinnamylideneacetic Acid: A Technical Guide to its Fundamental Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamylideneacetic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a polyunsaturated carboxylic acid that has garnered interest in the scientific community for its potential biological activities. As a derivative of cinnamic acid, it belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the fundamental characteristics of cinnamylideneacetic acid, including its physicochemical properties, synthesis, and biological activities, with a focus on presenting data in a structured and accessible format for research and development purposes.
Physicochemical Properties
The fundamental physicochemical properties of cinnamylideneacetic acid are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 1552-94-9 | [1] |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | [1] |
| Melting Point | 162-168 °C | [2] |
| Solubility | Insoluble in water; Soluble in DMSO (6 mg/mL) | |
| pKa (Predicted) | 4.56 ± 0.10 | |
| Appearance | Pale cream or pale yellow to yellow powder |
Synthesis of Cinnamylideneacetic Acid
Cinnamylideneacetic acid can be synthesized through various methods, with the Knoevenagel condensation being a common and effective approach. Below are two detailed experimental protocols for its synthesis.
Experimental Protocol 1: Knoevenagel Condensation
This protocol describes the synthesis of cinnamylideneacetic acid via the Knoevenagel condensation of cinnamaldehyde with malonic acid.
Materials:
-
Cinnamaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
2N Hydrochloric acid (HCl)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in 1.12 mL of a solvent mixture of pyridine and piperidine.
-
Heat the reaction mixture to reflux. Continue refluxing until the evolution of carbon dioxide gas ceases.
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Pour the cooled reaction solution into a beaker containing a mixture of 2N HCl and ice.
-
A precipitate of cinnamylideneacetic acid will form. Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a 3:1 water/ethanol solvent mixture or pure water.
-
Dry the purified crystals to obtain the final product.
Experimental Protocol 2: Acetic Anhydride Method
This protocol outlines an alternative synthesis route using acetic anhydride.
Materials:
-
Cinnamaldehyde
-
Acetic anhydride
-
Potassium acetate
-
Sodium acetate
-
5% Potassium carbonate solution
-
37.8% Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
To a one-liter round-bottom flask equipped with a stirrer, condenser, thermometer, and heating mantle, add cinnamaldehyde (198 g, 1.5 mol), acetic anhydride (230 g, 2.25 mol), potassium acetate (25 g, 0.25 mol), and sodium acetate (49 g, 0.60 mol).
-
Heat the mixture to 145°C and maintain the temperature between 145-150°C for 90 minutes.
-
After the reaction, distill off approximately 100 mL of acetic acid/acetic anhydride to leave a red-brown slurry.
-
Cool the slurry to room temperature and filter the solids, rinsing with acetone.
-
Dissolve the dried filter cake (185 g) in two liters of 5% potassium carbonate solution at 65°C.
-
To this solution, add 100 mL of 37.8% HCl to precipitate the cinnamylideneacetic acid as a light yellow solid.
-
Filter the precipitate and dry to obtain the crude product. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of cinnamylideneacetic acid.
Biological Activity
While specific quantitative biological data for cinnamylideneacetic acid is limited in the available literature, it has been reported as an anti-malarial agent. The biological activities of its close derivatives, such as cinnamylideneacetophenones, have been more extensively studied. The following table summarizes the antimicrobial and antitubercular activities of selected cinnamylideneacetophenones to provide context for the potential bioactivity of the parent acid.
Table of Antimicrobial and Antitubercular Activities of Cinnamylideneacetophenone Derivatives
| Compound | Substituent on Ring B | Test Organism | MIC (µM) | MBC (µM) |
| 3 | 4-OH | Staphylococcus aureus | 77.9 | 156 |
| Streptococcus mutans | 77.9 | 156 | ||
| Streptococcus sanguinis | 77.9 | 156 | ||
| Mycobacterium tuberculosis | 88.8 | - | ||
| 4 | 3-OH | Staphylococcus aureus | 77.9 | 312 |
| Streptococcus mutans | 77.9 | 312 | ||
| Streptococcus sanguinis | 77.9 | 312 | ||
| Mycobacterium tuberculosis | 81.9 | - | ||
| 2 | Unsubstituted | Mycobacterium tuberculosis | 57.2 | - |
| 7 | 3-OCH₃ | Mycobacterium tuberculosis | 70.9 | - |
| 10 | 4-Cl | Mycobacterium tuberculosis | 60.3 | - |
| 18 | 4-N(CH₃)₂ | Mycobacterium tuberculosis | 63.2 | - |
Note: Data for cinnamylideneacetic acid is not available in the cited literature. The data presented is for structurally related compounds to indicate potential areas of biological activity.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Cinnamic acid and its derivatives are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. While the specific interaction of cinnamylideneacetic acid with this pathway has not been definitively elucidated, it is a probable mechanism of action based on the activity of related compounds.
Caption: Proposed inhibitory mechanism of Cinnamylideneacetic Acid on the NF-κB signaling pathway.
Experimental Methodologies
This section provides an overview of the standard experimental protocols that can be employed for the characterization and biological evaluation of cinnamylideneacetic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Cinnamylideneacetic acid stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the cinnamylideneacetic acid stock solution in the broth medium in the wells of a 96-well plate. The concentration range should be chosen to cover the expected MIC.
-
Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound). Also, include a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of synthesized cinnamylideneacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be confirmed using FTIR. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. For small organic molecules, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer are commonly used.
Conclusion
Cinnamylideneacetic acid presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has summarized its core fundamental characteristics, providing a foundation for researchers in this field. While the biological activity of cinnamylideneacetic acid itself requires more in-depth investigation, the data from its derivatives suggest promising antimicrobial and potentially other pharmacological properties. The provided experimental protocols offer standardized methods for its synthesis and evaluation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of cinnamylideneacetic acid to fully realize its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Research of 5-Phenyl-2,4-pentadienoic Acid
This technical guide provides a comprehensive overview of the early research on 5-phenyl-2,4-pentadienoic acid, also known as cinnamylideneacetic acid. The document details the foundational synthesis methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols as described in early chemical literature.
Introduction
5-Phenyl-2,4-pentadienoic acid (C₁₁H₁₀O₂) is an unsaturated carboxylic acid and a member of the styrenes class of compounds.[1][2][3] As a vinylogous extension of cinnamic acid, it has been a subject of interest in organic synthesis for creating more complex molecules.[4] Early research on this compound was primarily focused on its synthesis, leveraging classic condensation reactions developed in the 19th and early 20th centuries. These methods, notably the Perkin reaction and the Knoevenagel condensation, were instrumental in the initial preparation and study of α,β-unsaturated acids.[5]
Core Synthesis Methodologies
The synthesis of 5-phenyl-2,4-pentadienoic acid in early research was predominantly achieved through two main condensation reactions: the Perkin reaction and the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction, developed by William Henry Perkin in 1868, is an organic reaction used to synthesize α,β-unsaturated aromatic acids. The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. For the synthesis of 5-phenyl-2,4-pentadienoic acid, cinnamaldehyde is used as the aromatic aldehyde.
The generally accepted mechanism involves the formation of an enolate from the acid anhydride, which then attacks the aldehyde. An intermediate β-hydroxy compound is formed, which then undergoes dehydration.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The product is often an α,β-unsaturated ketone or acid. In the context of 5-phenyl-2,4-pentadienoic acid synthesis, cinnamaldehyde is condensed with malonic acid in the presence of a weak base like pyridine or piperidine. The resulting cinnamalmalonic acid is then decarboxylated upon heating to yield the final product.
Data Presentation
The following tables summarize the quantitative data extracted from early and related literature on the synthesis of 5-phenyl-2,4-pentadienoic acid and similar compounds.
Table 1: Reagents and Conditions for the Synthesis of 5-Phenyl-2,4-pentadienoic Acid via Perkin Reaction
| Reagent | Molar Ratio | Amount |
| Cinnamaldehyde | 1.0 | 198 g (1.5 mol) |
| Acetic Anhydride | 1.5 | 230 g (2.25 mol) |
| Potassium Acetate | 0.17 | 25 g (0.25 mol) |
| Sodium Acetate | 0.4 | 49 g (0.60 mol) |
| Reaction Conditions | ||
| Temperature | 145-150 °C | |
| Reaction Time | 90 minutes |
Table 2: Physicochemical and Spectral Data for 5-Phenyl-2,4-pentadienoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Boiling Point | 356.1±21.0 °C (Predicted) | |
| Density | 1.148 g/cm³ | |
| Form | Powder | |
| Solubility | Soluble in DMSO | |
| UV λmax (ethyl ester) | 309 nm | |
| Extinction Coefficient (ε) | 35,500 |
Experimental Protocols
Synthesis via Perkin Reaction
-
Charging the Flask : Into a one-liter round-bottom flask equipped with a stirrer, condenser, thermometer, and heating mantle, charge 198 g (1.5 mols) of cinnamaldehyde, 230 g (2.25 mols) of acetic anhydride, 25 g (0.25 mols) of potassium acetate, and 49 g (0.60 mols) of sodium acetate.
-
Heating : Heat the mixture to 145 °C and maintain the temperature between 145-150 °C for 90 minutes.
-
Solvent Removal : After the reaction, strip off approximately 100 ml of acetic acid/acetic anhydride to leave a red-brown slurry.
-
Isolation of Crude Product : Cool the resultant slurry to room temperature. Filter the solids and rinse them with acetone.
-
Purification : Dissolve the dry filter cake (185 g) in two liters of 5% potassium carbonate solution at 65 °C.
-
Precipitation : Add 100 ml of 37.8% HCl to this solution to precipitate 5-phenyl-2,4-pentadienoic acid as a light yellow solid.
-
Final Steps : Filter the precipitate and dry it.
Synthesis via Knoevenagel Condensation
-
Reaction Setup : Dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in 1.12 mL of a solvent mixture of pyridine and piperidine (0.01 mol).
-
Reflux : Heat the reaction mixture to reflux until the evolution of carbon dioxide gas ceases.
-
Precipitation : Upon completion, pour the reaction solution into a mixture of 2N HCl and ice.
-
Isolation : Collect the resulting precipitate by filtration.
-
Recrystallization : Recrystallize the crude product from pure water or a 3:1 water/ethanol solvent mixture to obtain the purified 5-phenyl-2,4-pentadienoic acid. If no precipitate forms, extract the aqueous phase with chloroform or dichloromethane, dry the combined organic phases, and concentrate to obtain the product for recrystallization.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows discussed.
Caption: Mechanism of the Perkin Reaction for synthesizing 5-phenyl-2,4-pentadienoic acid.
Caption: Mechanism of the Knoevenagel Condensation for synthesizing 5-phenyl-2,4-pentadienoic acid.
Caption: A generalized experimental workflow for the synthesis and purification of 5-phenyl-2,4-pentadienoic acid.
Early Biological and Pharmacological Context
Early research on 5-phenyl-2,4-pentadienoic acid itself did not extensively detail its biological activities. It was primarily considered a synthetic building block. However, a 1968 study explored derivatives of 5-phenyl-2,4-pentadienoic acid as potential antimalarial agents.
The broader class of cinnamates and related compounds, from which 5-phenyl-2,4-pentadienoic acid is derived, has been a rich source of pharmacologically active molecules. Cinnamic acid and its derivatives have been investigated for a variety of biological activities, including:
-
Anti-inflammatory effects : Cinnamic acid has shown significant anti-inflammatory activity, which has prompted the development of its derivatives to treat conditions like acute lung injury.
-
Antimicrobial and Antioxidant Properties : As a naturally occurring phenolic acid, cinnamic acid has known antimicrobial effects against bacteria and fungi, as well as antioxidant activity.
-
Anticancer and other activities : Derivatives of cinnamic acid, such as cinnamamides, have been explored for anticancer, antiviral, and antidiabetic properties. The structurally related compound piperine (which contains a 5-(3,4-methylenedioxyphenyl)pentadienoyl moiety) exhibits anti-inflammatory, antioxidant, and anti-tumor activities.
While direct early pharmacological data on 5-phenyl-2,4-pentadienoic acid is sparse, the established biological activities of its parent compound, cinnamaldehyde, and other cinnamic acid derivatives provided a strong rationale for its synthesis and further investigation by later researchers.
Conclusion
The early research on 5-phenyl-2,4-pentadienoic acid was firmly rooted in the classical organic synthesis techniques of the late 19th and early 20th centuries. The Perkin reaction and Knoevenagel condensation provided reliable, albeit often low-yielding by modern standards, methods for its preparation from cinnamaldehyde. The initial focus was on the chemical synthesis and characterization of this α,β-unsaturated acid. While direct biological investigation of the parent molecule was limited in early studies, its structural relationship to biologically active natural products like cinnamic acid and piperine laid the groundwork for future exploration of its derivatives in medicinal chemistry, particularly as anti-inflammatory and antimalarial agents. This foundational work continues to be relevant for the synthesis of complex organic molecules and the development of novel therapeutic agents.
References
An In-depth Technical Guide to Beta-Styrylacrylic Acid: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a chemical compound with a promising profile for applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid conjugated to a styryl moiety, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and potential mechanisms of action.
Chemical and Physical Properties
This compound is a solid at room temperature, with its key physical and chemical properties summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |
| Melting Point | 163-167 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in DMSO.[1] | --INVALID-LINK-- |
| pKa (Predicted) | 4.56 ± 0.10 | --INVALID-LINK-- |
Spectroscopic Data
The spectroscopic data provides insight into the structural features of this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (1H, dd, J = 15.1, 9.7 Hz), 7.49 (2H, app d, J = 6.9 Hz), 7.39–7.31 (m, 3H), 6.99–6.87 (m, 2H), 6.01 (1H, d, J = 15.3 Hz).[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.5, 147.1, 141.8, 136.0, 129.5, 129.0, 127.5, 126.1, 120.5.[2]
Infrared (IR) Spectrum: The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database. Key absorption bands are expected for the carboxylic acid O-H stretch, C=O stretch, C=C stretches of the conjugated system, and aromatic C-H stretches.[3]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
A common and effective method for the synthesis of this compound is the Knoevenagel condensation between cinnamaldehyde and malonic acid.[4]
Materials:
-
Cinnamaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
2N Hydrochloric acid
-
Ice
-
Chloroform or Dichloromethane
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in a solvent mixture of pyridine and piperidine.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
-
Upon completion, pour the reaction solution into a mixture of 2N HCl and ice.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the aqueous phase with chloroform or dichloromethane (3 x 100 mL). Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a 3:1 water/ethanol solvent mixture to yield pure this compound.
Caption: Knoevenagel condensation for the synthesis of this compound.
Biological Activity and Potential Mechanisms of Action
Styrylacrylic acids and their derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has demonstrated potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Several derivatives of styrylacrylic acid have shown promising antiproliferative activity against various cancer cell lines. A proposed mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death pathways.
Caption: Proposed anticancer mechanism of action for styrylacrylic acid derivatives.
Anti-inflammatory Activity
Derivatives of glycyrrhetinic acid, which share structural similarities with styrylacrylic acids, have been shown to possess anti-inflammatory properties. Their mechanism of action is linked to the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suppression is achieved through the inhibition of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.
Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Conclusion
This compound is a versatile molecule with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. The broader class of styrylacrylic acids exhibits significant biological potential, particularly in the realms of oncology and immunology. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Phenylpenta-2,4-diecoic acid [webbook.nist.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Properties of β-Styrylacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of β-styrylacrylic acid, also known as (2E,4E)-5-phenylpenta-2,4-dienoic acid. The information herein is curated to support research and development activities where the characterization of this and similar compounds is critical. This document details the expected ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectral data, along with standardized experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: (2E,4E)-5-phenylpenta-2,4-dienoic acid[1]
-
Molecular Formula: C₁₁H₁₀O₂[1]
-
Molecular Weight: 174.19 g/mol
-
Structure:
// CH / CH // CH | C6H5
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in β-styrylacrylic acid, encompassing the phenyl ring, the diene system, and the carbonyl group of the carboxylic acid, results in strong absorption in the UV region. The primary absorption is due to π → π* transitions.
Expected UV-Vis Spectral Data
The maximal absorption wavelength (λmax) for β-styrylacrylic acid in a polar solvent like ethanol or methanol is expected to be in the range of 320-340 nm. This prediction is based on the known spectral data of structurally similar compounds, such as (2E,4E)-5-phenylpenta-2,4-dienal, which exhibits a λmax around 330 nm. The carboxylic acid group is not expected to significantly shift the λmax compared to the aldehyde.
| Parameter | Expected Value | Solvent |
| λmax | 320 - 340 nm | Ethanol or Methanol |
Experimental Protocol for UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of β-styrylacrylic acid is as follows:
-
Sample Preparation: Prepare a stock solution of β-styrylacrylic acid in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it with the sample solution. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample from a wavelength of 200 nm to 400 nm. The wavelength of maximum absorbance (λmax) should be identified from the resulting spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of β-styrylacrylic acid will show characteristic absorption bands for its key functional groups: the carboxylic acid, the carbon-carbon double bonds of the diene, and the aromatic ring.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 1680-1710 | Strong | C=O stretch of the conjugated carboxylic acid |
| 1620-1640 | Medium | C=C stretch of the diene |
| 1580-1600 | Medium | C=C stretch of the aromatic ring |
| 1450 & 1500 | Medium | C=C in-plane vibrations of the aromatic ring |
| 980-1000 | Strong | C-H out-of-plane bend for trans double bonds |
| 690-710 & 730-770 | Strong | C-H out-of-plane bend for monosubstituted benzene ring |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of solid β-styrylacrylic acid powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: With the clean ATR crystal, a background spectrum is recorded to account for atmospheric and instrumental contributions.
-
Sample Scan: The solid sample is pressed firmly against the ATR crystal using the pressure clamp. The IR spectrum is then recorded.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000 to 400 cm⁻¹.
-
Cleaning: The sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum will show signals for the vinyl protons, the aromatic protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants are crucial for confirming the stereochemistry of the double bonds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| 7.30 - 7.50 | m | 5H | Aromatic protons |
| 7.10 - 7.30 | m | 2H | H-4, H-5 |
| 6.80 - 7.00 | dd | 1H | H-3 |
| 5.80 - 6.00 | d | 1H | H-2 |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The vinyl protons will exhibit complex splitting patterns due to cis and trans couplings.
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the vinylic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C-1 (C=O) |
| ~145 | C-5 |
| ~136 | C-ipso (Aromatic) |
| ~129 | C-para (Aromatic) |
| ~128 | C-ortho/meta (Aromatic) |
| ~140 | C-3 |
| ~125 | C-4 |
| ~120 | C-2 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of β-styrylacrylic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei. The spectral width should typically be 0-200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each spectroscopic technique.
References
Methodological & Application
Application Notes: β-Styrylacrylic Acid as a Versatile Precursor in Organic Synthesis
Introduction
β-Styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a valuable and versatile precursor in organic synthesis. Its conjugated diene and carboxylic acid functionalities provide multiple reaction sites for the construction of a diverse array of molecular architectures. This document outlines key applications of β-styrylacrylic acid in the synthesis of bioactive molecules and provides detailed experimental protocols for its derivatization.
Key Applications
β-Styrylacrylic acid serves as a scaffold for the synthesis of various classes of compounds, including but not limited to:
-
Heterocyclic Compounds: The diene system is amenable to cycloaddition reactions, and the carboxylic acid can be transformed to participate in the formation of heterocycles like pyrazolines.
-
Bioactive Amides: The carboxylic acid moiety can be readily converted to amides, leading to derivatives with significant biological activities, such as the inhibition of critical signaling pathways in cancer and inflammation.
-
Carbocyclic Structures: Under superacid conditions, β-styrylacrylic acid can undergo reactions with arenes to form complex carbocyclic frameworks.
-
Photodimerization Products: The conjugated double bonds allow for [2+2] cycloaddition reactions upon photochemical activation, leading to the formation of cyclobutane derivatives.
Data Presentation
Table 1: Synthesis of β-Styrylacrylic Acid Derivatives
| Entry | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | (2E,4E)-5-phenylpenta-2,4-dienoic acid | Cinnamaldehyde, triethyl phosphonoacetate, NaOH; then KOH, MeOH, THF | 78-98 (ester), 89-98 (acid) | [1] |
| 2 | N-phenyl-(2E,4E)-5-phenylpenta-2,4-dienamide | (2E,4E)-5-phenylpenta-2,4-dienoyl chloride, aniline, ethanol | 78 | [2] |
| 3 | 5,5-diphenylpent-2-enoic acid | β-Styrylacrylic acid, benzene, CF₃SO₃H | - | [3] |
| 4 | Tetralone derivative | β-Styrylacrylic acid, benzene, CF₃SO₃H | - | [3] |
| 5 | Indanone derivative | β-Styrylacrylic acid, benzene, CF₃SO₃H | - | [3] |
Table 2: Biological Activity of N-Aryl Cinnamamide Derivatives
| Compound | R-group on Aniline | Anti-inflammatory Activity (NF-κB Inhibition) | Reference |
| 1 | H | Moderate | |
| 10 | 3,4-Cl₂ | IC₅₀ = 2.17 µM | |
| 11 | 3,5-Cl₂ | IC₅₀ = 6.28 µM | |
| 13 | 3,5-(CF₃)₂ | IC₅₀ = 3.89 µM | |
| 15 | 2-Br, 5-F | Significant |
Experimental Protocols
Protocol 1: Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienoic Acid
This protocol describes a two-step synthesis starting from cinnamaldehyde.
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.
-
After stirring for 30 minutes, add a solution of cinnamaldehyde in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (2E,4E)-5-phenylpenta-2,4-dienoate.
Step 2: Hydrolysis
-
Dissolve the ethyl ester in a mixture of methanol and THF.
-
Add a 5 M aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure (2E,4E)-5-phenylpenta-2,4-dienoic acid.
Protocol 2: Synthesis of N-Aryl Cinnamamides
This protocol details the synthesis of N-aryl cinnamamides, which have shown potential as inhibitors of the NF-κB signaling pathway.
-
Activate the carboxylic acid of a substituted cinnamic acid (or β-styrylacrylic acid) by reacting it with phosphorus trichloride in dry chlorobenzene under microwave irradiation.
-
To the resulting acyl chloride, add the desired substituted aniline.
-
Continue the microwave-assisted synthesis until the reaction is complete (monitored by TLC).
-
After cooling, filter the reaction mixture and wash the solid with cold chlorobenzene.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl cinnamamide.
Visualization of Biological Application
Inhibition of the NF-κB Signaling Pathway by Cinnamamide Derivatives
N-aryl cinnamamides, synthesized from cinnamic acid precursors like β-styrylacrylic acid, have been identified as potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in various chronic inflammatory diseases and cancers. The diagram below illustrates the canonical NF-κB pathway and the inhibitory action of cinnamamide derivatives.
References
Application Notes and Protocols: Derivatization of β-Styrylacrylic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Styrylacrylic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatization of the core β-styrylacrylic acid scaffold has been shown to be a fruitful strategy for enhancing their therapeutic potential, particularly in the realm of oncology. This document provides detailed application notes and experimental protocols for the synthesis and bioactivity evaluation of β-styrylacrylic acid derivatives, with a focus on their anticancer properties.
Application Notes
β-Phenylacrylic acid derivatives, a subset of β-styrylacrylic acids, have emerged as promising anticancer agents. Notably, derivatives incorporating 2-thioxoimidazolidinone or 2-acetamidoacrylate moieties have demonstrated significant cytotoxic effects against cancer cells while showing selectivity over normal cells. Two such derivatives, MHY791 and MHY1036, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]
The mechanism of action for these derivatives is multifaceted. They have been shown to induce apoptosis in wild-type KRAS colon cancer cells through a signaling cascade involving the activation of Src and c-Jun N-terminal kinase (JNK).[1][2] This activation is triggered by an increase in reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1] By functioning as irreversible EGFR inhibitors, these compounds effectively shut down pro-survival signals and activate pro-apoptotic pathways, highlighting their potential as targeted cancer therapeutics.
Data Presentation
The bioactivity of β-styrylacrylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activity of representative derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MHY791 | HT29 | Colon Adenocarcinoma | Not specified | |
| MHY1036 | HT29 | Colon Adenocarcinoma | Not specified | |
| Aroylacrylic Acid Derivative 1 | HeLa | Cervix Carcinoma | Low micromolar | |
| Aroylacrylic Acid Derivative 1 | K562 | Chronic Myelogenous Leukemia | Low micromolar | |
| Aroylacrylic Acid Derivative 1 | LS174 | Colon Tumor | Low micromolar |
Experimental Protocols
Protocol 1: General Synthesis of β-Styrylacrylic Acid Derivatives via Knoevenagel Condensation
This protocol describes a generalized method for the synthesis of β-styrylacrylic acid derivatives, which can be adapted for specific target molecules like those containing a 2-thioxoimidazolidinone moiety.
Materials:
-
Substituted benzaldehyde
-
Active methylene compound (e.g., a compound containing a 2-thioxoimidazolidin-4-one or 2-acetamido acrylic acid moiety)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve equimolar amounts of the substituted benzaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of a basic catalyst, such as piperidine.
-
Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
The crude product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of β-styrylacrylic acid derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium
-
96-well plates
-
β-Styrylacrylic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the β-styrylacrylic acid derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of β-styrylacrylic acid derivatives on key proteins in the EGFR signaling pathway.
Materials:
-
Cancer cell line of interest
-
β-Styrylacrylic acid derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat the cancer cells with the β-styrylacrylic acid derivatives at the desired concentrations for the specified time.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: General workflow for the synthesis of β-styrylacrylic acid derivatives.
Caption: Signaling pathway of β-styrylacrylic acid derivative-induced apoptosis.
Caption: Experimental workflow for bioactivity screening of derivatives.
References
Application Notes and Protocols for Anticancer Studies of beta-Styrylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Beta-styrylacrylic acid, a cinnamic acid derivative, holds potential as an anticancer agent due to the established antitumor activities of related compounds. Cinnamic acid and its analogues have been shown to exhibit a range of biological activities, including anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] This document provides a comprehensive guide for the experimental design of anticancer studies on this compound, including detailed protocols for key assays and visualization of putative signaling pathways. While specific data on this compound is limited, the methodologies and proposed mechanisms are based on studies of closely related β-phenylacrylic acid derivatives, offering a robust framework for investigation.[2][3]
Putative Mechanism of Action
Based on studies of β-phenylacrylic acid derivatives, a plausible mechanism of action for this compound involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.[2][3] A proposed signaling cascade suggests that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can lead to a subsequent increase in oxidative stress, triggering the activation of the Src and c-Jun N-terminal kinase (JNK) signaling pathways. This cascade ultimately culminates in mitochondria-mediated apoptosis.
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical in cancer cell signaling and are often modulated by anticancer compounds. Therefore, it is hypothesized that this compound may also exert its effects through the modulation of these pathways.
Data Presentation
Quantitative data from in vitro assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric for determining the cytotoxic potential of a compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 18.2 |
| DU145 | Prostate Carcinoma | 25.1 |
| HepG2 | Hepatocellular Carcinoma | 20.7 |
Note: These values are hypothetical and serve as an example for data presentation. Actual IC50 values must be determined experimentally. The cytotoxicity of related cinnamic acid derivatives has been observed in the 10-50 µM range.
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Src, anti-p-Src, anti-JNK, anti-p-JNK, anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
III. Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Caption: Proposed EGFR/Src/JNK signaling pathway for this compound.
Caption: Potential modulation of MAPK and STAT3 pathways by this compound.
References
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of β-Styrylacrylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-Styrylacrylic acid and its derivatives are emerging as a class of compounds with potential therapeutic applications, particularly in oncology. This document provides detailed protocols for in vitro assays to characterize the anti-cancer activities of β-styrylacrylic acid derivatives, focusing on their mechanism of action as EGFR inhibitors. The protocols are based on methodologies reported for novel β-phenylacrylic acid derivatives, MHY791 and MHY1036, which have demonstrated selective cytotoxicity against wild-type KRAS colon cancer cells.[1][2] Additionally, a general protocol for a c-Met kinase inhibition assay is included as a representative method for evaluating the inhibitory potential of compounds against receptor tyrosine kinases.
Data Summary
The following table summarizes the reported in vitro activities of β-styrylacrylic acid derivatives MHY791 and MHY1036.
| Compound | Cell Line | Assay | Result | Reference |
| MHY791 | HT29 (human colon adenocarcinoma) | Cell Viability | Reduced cell viability | [1] |
| MHY1036 | HT29 (human colon adenocarcinoma) | Cell Viability | Reduced cell viability | [1] |
| MHY791 | NCM460 (normal colonic epithelial) | Cell Viability | No significant effect on viability | [1] |
| MHY1036 | NCM460 (normal colonic epithelial) | Cell Viability | No significant effect on viability | |
| MHYs (MHY791 & MHY1036) | HT29 | Western Blot | Inhibition of EGFR phosphorylation | |
| MHYs (MHY791 & MHY1036) | HT29 | Western Blot | Activation of Src and JNK | |
| MHYs (MHY791 & MHY1036) | HT29 | Flow Cytometry | Induction of apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of β-styrylacrylic acid derivatives on cancer cell lines versus normal cell lines.
Materials:
-
Human colon adenocarcinoma cell line (e.g., HT29)
-
Normal human colonic epithelial cell line (e.g., NCM460)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
β-Styrylacrylic acid derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the β-styrylacrylic acid derivative in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of β-styrylacrylic acid derivatives on the phosphorylation status of key signaling proteins like EGFR, Src, and JNK.
Materials:
-
Cancer cells (e.g., HT29)
-
β-Styrylacrylic acid derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-EGFR, anti-phospho-Src, anti-Src, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the β-styrylacrylic acid derivative at the desired concentration for the specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by β-styrylacrylic acid derivatives using flow cytometry.
Materials:
-
Cancer cells (e.g., HT29)
-
β-Styrylacrylic acid derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the β-styrylacrylic acid derivative for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells (including floating cells in the medium), wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vitro c-Met Kinase Assay
This is a general protocol to screen for inhibitors of c-Met kinase activity.
Materials:
-
Recombinant c-Met kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
β-Styrylacrylic acid derivative
-
Kinase-Glo® MAX or similar detection reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant c-Met kinase, the kinase substrate, and the β-styrylacrylic acid derivative at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Visualizations
Caption: Workflow for MTT-based cell viability assay.
Caption: Proposed signaling pathway of β-styrylacrylic acid derivatives.
Caption: Workflow for an in vitro c-Met kinase inhibition assay.
References
- 1. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of beta-Styrylacrylic Acid via Perkin-Type Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of beta-styrylacrylic acid, a valuable unsaturated carboxylic acid with potential applications in drug discovery and materials science. While the classical Perkin reaction involving an aromatic aldehyde and an acid anhydride is a cornerstone of organic synthesis, this note focuses on the more efficient Doebner modification of the Knoevenagel condensation. This method utilizes cinnamaldehyde and malonic acid in the presence of a basic catalyst to yield this compound with high efficiency. This document outlines the reaction mechanism, provides a detailed experimental protocol, and discusses the potential biological relevance of styrylacrylic acid derivatives.
Introduction
The Perkin reaction is a classical organic reaction that synthesizes α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde and an acid anhydride, typically in the presence of an alkali salt of the acid which acts as a base catalyst.[1][2] This reaction has been instrumental in the synthesis of cinnamic acid and its derivatives.[3][4] However, for the synthesis of this compound (4-phenyl-2-butenoic acid), which features an extended conjugated system, a direct Perkin reaction with cinnamaldehyde and acetic anhydride can be sluggish and result in lower yields.
A more effective and widely adopted approach is the Doebner modification of the Knoevenagel condensation.[5] This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak organic base like pyridine. The reaction proceeds under milder conditions and generally provides higher yields of the desired α,β-unsaturated carboxylic acid.
Styrylacrylic acid and its derivatives are of interest in drug development due to their diverse biological activities. For instance, styryl lactones, which share a similar structural motif, have demonstrated antiproliferative activity against cancer cells by inducing apoptosis. This suggests that the styrylacrylic acid scaffold could be a valuable pharmacophore for the development of novel therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of α,β-unsaturated carboxylic acids using the Doebner condensation, highlighting the efficiency of this method.
| Aldehyde | Molar Ratio (Aldehyde:Malonic Acid:Pyridine) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 1:1:0.15 | 4 | Water Bath | 95 | |
| 3-Nitrobenzaldehyde | 1:1.01:excess | 2 | Reflux | 32 (unoptimized) | |
| Syringaldehyde | 1:2:excess | 2.5 | 70 | 78 | |
| Cinnamaldehyde | Not specified | Not specified | Water Bath | High (mixture) |
Experimental Protocols
Synthesis of this compound via Doebner Condensation
This protocol details the synthesis of this compound from cinnamaldehyde and malonic acid using pyridine as a catalyst.
Materials:
-
Cinnamaldehyde (freshly distilled)
-
Malonic acid
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution (10%)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cinnamaldehyde (0.1 mol, 13.2 g) and malonic acid (0.12 mol, 12.5 g).
-
Addition of Catalyst: To this mixture, add anhydrous pyridine (5 mL) as the catalyst.
-
Reaction: Heat the reaction mixture in a water bath or on a heating mantle at 90-100°C with continuous stirring. Effervescence (evolution of CO2) should be observed. Continue heating for 4-6 hours until the gas evolution ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 50 mL of water to the flask.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. This will cause the crude this compound to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
To remove unreacted malonic acid, the crude product can be dissolved in a 10% sodium carbonate solution, followed by filtration. The filtrate is then re-acidified with hydrochloric acid to precipitate the purified product.
-
For further purification, recrystallize the solid from a minimal amount of hot ethanol or an ethanol-water mixture.
-
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Doebner condensation for the synthesis of this compound.
Caption: Mechanism of the Doebner condensation.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis of this compound.
Caption: Experimental workflow for synthesis.
Potential Signaling Pathway
The following diagram illustrates a representative signaling pathway that can be modulated by styryl-containing compounds, leading to apoptosis in cancer cells. This is a generalized pathway based on the activity of related compounds like styryl lactones.
Caption: Apoptosis induction by styryl derivatives.
References
Synthesis of β-Styrylacrylic Acid via Wittig Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-styrylacrylic acid, a valuable building block in organic synthesis and drug development. The synthesis is a two-step process commencing with the stereoselective formation of ethyl (E)-styrylacrylate via a Wittig reaction between cinnamaldehyde and a stabilized phosphorus ylide. The subsequent step involves the basic hydrolysis of the resulting ester to yield the desired β-styrylacrylic acid. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams to illustrate the reaction workflow and mechanism.
Introduction
The Wittig reaction is a powerful and widely utilized method for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed double bond.[1] This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[2] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1] For the synthesis of α,β-unsaturated esters, stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are particularly effective and often exhibit high E-stereoselectivity.[2] β-Styrylacrylic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals and natural products.
Overall Reaction Scheme
The synthesis of β-styrylacrylic acid is achieved in two main steps:
-
Wittig Reaction: Cinnamaldehyde is reacted with (carbethoxymethylene)triphenylphosphorane to yield ethyl (E)-styrylacrylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions to afford β-styrylacrylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl (E)-Styrylacrylate via Wittig Reaction
This protocol is adapted from a solvent-free Wittig reaction procedure.[2]
Materials:
-
Cinnamaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
Methanol
-
5 mL conical vial
-
Magnetic spin vane
-
Stir plate
-
Filtering pipette
-
Craig tube for recrystallization
Procedure:
-
To a dry 5 mL conical vial, add cinnamaldehyde (0.5 mmol) and (carbethoxymethylene)triphenylphosphorane (0.57 mmol, 1.15 equivalents).
-
Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes. The reaction occurs at the solid-liquid interface.
-
Add 3 mL of hexanes to the vial and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Separate the hexane solution containing the product from the solid triphenylphosphine oxide using a filtering pipette. Transfer the solution to a clean, pre-weighed vial.
-
Wash the solid residue with another 3 mL of hexanes and combine the hexane fractions.
-
Evaporate the solvent to obtain the crude ethyl (E)-styrylacrylate as a yellowish oil.
-
Recrystallize the crude product from approximately 1 mL of hot methanol using a Craig tube to yield pure ethyl (E)-styrylacrylate.
-
Dry the product and determine the yield.
Part 2: Hydrolysis of Ethyl (E)-Styrylacrylate to β-Styrylacrylic Acid
This protocol is a general procedure for the basic hydrolysis of an ester.
Materials:
-
Ethyl (E)-styrylacrylate (from Part 1)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker
-
Stir plate
-
Heating mantle or water bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ethyl (E)-styrylacrylate in a minimal amount of ethanol in a beaker.
-
Add an excess of 10% aqueous NaOH solution to the beaker.
-
Heat the mixture with stirring (e.g., in a water bath at 80°C) for 1-2 hours to ensure complete hydrolysis. Monitor the reaction progress by thin-layer chromatography if desired.
-
After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of concentrated HCl with stirring until the pH is approximately 1-2.
-
A precipitate of β-styrylacrylic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any remaining salts.
-
Dry the purified β-styrylacrylic acid and determine the yield and melting point.
Data Presentation
| Reaction Step | Reactants | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Wittig Reaction | Cinnamaldehyde, (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-styrylacrylate | None (Solvent-free) | Room Temperature | 15 | Typically high |
| Hydrolysis | Ethyl (E)-styrylacrylate, NaOH | β-Styrylacrylic Acid | Ethanol/Water | 80 | 60-120 | >95% |
Note: Yields are highly dependent on the specific experimental conditions and purification efficiency.
Mandatory Visualizations
Wittig Reaction Mechanism
The mechanism of the Wittig reaction proceeds through a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow
The overall experimental workflow for the synthesis of β-styrylacrylic acid is a sequential two-step process.
Caption: Workflow for β-Styrylacrylic Acid Synthesis.
Spectroscopic Data
The structure of the final product, β-styrylacrylic acid, can be confirmed by spectroscopic methods such as NMR.
-
¹³C NMR: The IUPAC name for β-styrylacrylic acid is (2E,4E)-5-phenylpenta-2,4-dienoic acid. A 13C NMR spectrum is available in public databases such as PubChem. The expected chemical shifts would include signals for the carboxylic acid carbon (around 170 ppm), aromatic carbons, and the olefinic carbons of the conjugated system.
-
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons with large coupling constants indicative of the (E,E)-configuration, as well as signals for the aromatic protons and the acidic proton of the carboxylic acid.
Conclusion
The two-step synthesis of β-styrylacrylic acid via an initial Wittig reaction followed by hydrolysis is an efficient and instructive process for obtaining this valuable synthetic intermediate. The use of a stabilized ylide in the Wittig reaction allows for mild reaction conditions and high stereoselectivity. The protocols and data provided in this application note offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for Testing Beta-Styrylacrylic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-styrylacrylic acid and its derivatives are a class of compounds that have garnered interest for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. These application notes provide detailed protocols for a panel of biological assays to evaluate the efficacy of this compound. The described assays will enable researchers to assess its cytotoxic and apoptotic effects on cancer cells and to investigate its influence on key signaling pathways implicated in cancer progression and inflammation, such as the NF-κB and TGF-β pathways.
Data Presentation: Efficacy of this compound Derivatives
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following tables summarize the cytotoxic effects of various structurally related derivatives on different cancer cell lines. This data, presented in a standardized format, allows for a comparative analysis of the anti-proliferative potential of this class of compounds.
Table 1: IC50 Values of β-Nitrostyrene Derivative (CYT-Rx20) Against Breast Cancer Cell Lines [1]
| Cell Line | IC50 (µg/mL) |
| MCF-7 | 0.81 ± 0.04 |
| MDA-MB-231 | 1.82 ± 0.05 |
| ZR75-1 | 1.12 ± 0.06 |
Table 2: IC50 Values of Betulinic Acid (a related pentacyclic triterpenoid) Against Various Cancer Cell Lines [2]
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| T24 (Bladder) | 48h | ~30 |
| UMUC-3 (Bladder) | 48h | ~30 |
| 5637 (Bladder) | 48h | <15 |
| VSMCs (Vascular) | 24h | 3.78 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including the IC50 value determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
NF-κB Reporter Assay
This assay measures the effect of this compound on the activity of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the NF-κB reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include a negative control (no stimulation) and a positive control (stimulator only).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Compare the activity in treated cells to the stimulated control to determine the inhibitory effect of this compound.
TGF-β Reporter Assay
This protocol assesses the influence of this compound on the TGF-β signaling pathway, which is crucial in cancer progression, using a reporter gene driven by Smad-binding elements (SBE).
Materials:
-
Cells transfected with a TGF-β/SBE reporter plasmid
-
This compound
-
Recombinant human TGF-β1
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed the SBE reporter cells in a 96-well plate. After cell attachment, treat with different concentrations of this compound for a designated pre-incubation period.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the wells to activate the signaling pathway. Include appropriate controls.
-
Incubation: Incubate the plate for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity as described in the NF-κB reporter assay protocol.
-
Analysis: Analyze the data to determine if this compound modulates TGF-β-induced reporter gene expression.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the MTT-based cytotoxicity assay.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Beta-Styrylacrylic Acid
Introduction
Beta-styrylacrylic acid, also known as 5-phenyl-2,4-pentadienoic acid, is a member of the styrenes class of organic compounds. Its extended conjugation makes it a subject of interest in materials science and as a potential scaffold in drug discovery. A reliable and robust analytical method is crucial for the purity assessment, stability studies, and quality control of this compound in various research and development settings. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the chromatographic separation and quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
3. Chromatographic Conditions The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-80% B; 15-20 min: 80% B; 20-21 min: 80-50% B; 21-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase (50:50, A:B).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. A typical retention time for this compound under these conditions is approximately 12.5 minutes. The method was validated for linearity, precision, and accuracy.
Data Presentation
The quantitative data for the calibration curve is summarized in the table below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
A linear regression of the calibration curve demonstrates a high degree of linearity with a correlation coefficient (R²) > 0.999.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The short run time allows for a high throughput of samples.
Application Notes and Protocols for the Synthesis of β-Styrylacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the synthesis of β-styrylacrylic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections detail the experimental protocols for key synthetic strategies, present quantitative data for yield comparisons, and illustrate relevant biological pathways and experimental workflows.
Introduction
β-Styrylacrylic acids, also known as 3-phenyl-2-propenoic acid derivatives with an additional vinyl group, are a class of organic compounds that have garnered considerable attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their synthesis is a key step in the development of novel therapeutic agents and functional materials. This document outlines several established methods for their preparation: the Perkin reaction, Knoevenagel condensation, Wittig reaction, Heck reaction, and the Claisen-Schmidt condensation followed by oxidation.
Synthetic Methodologies
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acids, which are structurally related to β-styrylacrylic acids.[3] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3]
Experimental Protocol: Synthesis of Cinnamic Acid
A representative protocol for the synthesis of cinnamic acid, a parent compound for many derivatives, is as follows:
-
Reactant Mixture: In a suitable round-bottom flask, combine 0.05 moles of benzaldehyde, 0.073 moles of acetic anhydride, and 0.03 moles of anhydrous sodium acetate.[4]
-
Reaction Conditions: The mixture is heated under reflux at approximately 180°C for 4-5 hours. Alternatively, for a more energy-efficient approach, the reaction can be carried out in a sonicator for 60 minutes at 70°C.
-
Work-up: After cooling, the reaction mixture is treated with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Purification: The crude product is then purified by recrystallization from hot water to yield crystalline cinnamic acid.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This method is particularly useful for synthesizing substituted styrylacrylic acid derivatives with high yields.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-phenylacrylate
-
Reactant Mixture: To a solution of an aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) as a catalyst.
-
Reaction Conditions: The reaction mixture is heated at 65-70°C for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 40-45°C. The layers are separated, and the product-containing layer is concentrated under vacuum.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent like ethanol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is known for its high degree of stereoselectivity, often favoring the formation of the Z-isomer with unstabilized ylides.
Experimental Protocol: Synthesis of trans-9-Styrylanthracene (a representative styryl derivative)
This protocol describes the synthesis of a styryl derivative, which illustrates the general principles of the Wittig reaction applicable to the synthesis of β-styrylacrylic acid precursors.
-
Ylide Generation: Benzyltriphenylphosphonium chloride is deprotonated with a strong base, such as 50% aqueous sodium hydroxide, in a two-phase system with dichloromethane as the organic solvent. This generates the corresponding phosphonium ylide in situ.
-
Reaction with Aldehyde: 9-Anthraldehyde is added to the reaction mixture containing the ylide. The reaction is stirred vigorously for 30 minutes at room temperature. The progress of the reaction is indicated by a color change.
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by column chromatography or recrystallization.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a highly efficient method for the arylation of alkenes.
Experimental Protocol: Microscale Synthesis of a Bromocinnamic Acid
-
Reactant Mixture: In a reaction vial, combine a bromoiodobenzene, acrylic acid, palladium acetate (as the precatalyst), a suitable phosphine ligand, and a base (e.g., triethylamine) in a solvent such as acetonitrile.
-
Reaction Conditions: The vial is sealed and heated in a heating block or oil bath at a temperature typically ranging from 80 to 120°C for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the palladium catalyst. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Claisen-Schmidt Condensation followed by Oxidation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form a chalcone (an α,β-unsaturated ketone). These chalcones can then be oxidized to the corresponding β-styrylacrylic acids.
Experimental Protocol: Synthesis of a Chalcone
-
Reactant Mixture: An aromatic aldehyde and an acetophenone derivative are dissolved in ethanol. A solution of a strong base, such as 40% aqueous sodium hydroxide, is added dropwise with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (in some cases up to 24-48 hours). The formation of a precipitate indicates the progress of the reaction.
-
Work-up: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: The crude chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Oxidation of Chalcone to β-Styrylacrylic Acid
A suitable oxidizing agent, such as potassium permanganate or chromic acid, is used to oxidize the ketone functionality of the chalcone to a carboxylic acid. The specific conditions for this oxidation step will vary depending on the substrate and the chosen oxidizing agent.
Data Presentation
The yields of β-styrylacrylic acid derivatives can vary significantly depending on the chosen synthetic method and the specific substrates used. The following table summarizes typical yields for different synthetic routes.
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Perkin Reaction | Benzaldehyde, Acetic Anhydride | Cinnamic Acid | ~5% (sonochemical) | |
| Knoevenagel Condensation | Aromatic Aldehydes, Ethyl Cyanoacetate | Substituted Cyanoacrylates | 80-95% | |
| Wittig Reaction | Aldehydes, Phosphonium Ylides | Alkenes | Generally good to high | |
| Heck Reaction | Aryl Halides, Acrylates | Substituted Cinnamic Acids | Moderate to high | |
| Claisen-Schmidt | Aromatic Aldehydes, Acetophenones | Chalcones | Good to excellent |
Mandatory Visualizations
Signaling Pathway Inhibition by a β-Styrylacrylic Acid Derivative
Many β-styrylacrylic acid derivatives exhibit anticancer activity by targeting specific signaling pathways within cancer cells. For instance, some derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.
References
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Beta-Styrylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-styrylacrylic acid, also known as (2E,4E)-5-phenylpenta-2,4-dienoic acid or cinnamylideneacetic acid, is a carboxylic acid derivative with potential as an antimicrobial agent. Its structural similarity to compounds like cinnamaldehyde and cinnamic acid, which are known for their antimicrobial properties, suggests that this compound may also exhibit inhibitory effects against a range of pathogenic microorganisms.[1][2]
These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of this compound. The methodologies described herein are standard in the field of microbiology and are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound. While specific quantitative data for this compound is not extensively available in the current literature, this document presents data for the closely related and well-studied analogues, trans-cinnamaldehyde and trans-cinnamic acid, to serve as a comparative reference. The proposed mechanisms of action are also based on these related compounds and provide a hypothetical framework for understanding the potential antimicrobial effects of this compound.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
Due to a lack of specific published data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the structurally similar compounds, trans-cinnamaldehyde and trans-cinnamic acid, against a variety of bacterial and fungal strains. This data is intended to provide a baseline for expected activity and to guide the experimental design for testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of trans-Cinnamaldehyde against Various Bacteria [3]
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli | 625 |
| Klebsiella pneumoniae | 625 |
| Enterobacter cloacae | 625 |
| Staphylococcus aureus | 250 - 2000 |
Table 2: Minimum Inhibitory Concentration (MIC) of trans-Cinnamic Acid against Various Bacteria [2]
| Bacterial Strain | MIC (μg/mL) |
| Aeromonas sobria | Potent Inhibition (Specific value not provided) |
| Aeromonas salmonicida | Moderate Inhibition (Specific value not provided) |
| Vibrio anguillarum | Moderate Inhibition (Specific value not provided) |
| Yersinia ruckeri | Moderate Inhibition (Specific value not provided) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria and yeasts.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the solvent has no antimicrobial activity at the concentrations used.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second well.
-
Mix thoroughly and transfer 100 µL from the second well to the third, and so on, down the plate.
-
Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no test compound).
-
Sterility Control: A well containing only broth (no inoculum or test compound).
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial effectiveness of trans-cinnamaldehyde against foodborne Enterobacteriaceae and its adjuvant effect with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized β-Styrylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of β-styrylacrylic acid synthesized via the Perkin reaction. The primary purification techniques covered are recrystallization and column chromatography, designed to remove common impurities such as unreacted starting materials and reaction byproducts.
Introduction
β-Styrylacrylic acid is an α,β-unsaturated aromatic carboxylic acid. A common route for its synthesis is the Perkin reaction, which involves the condensation of an aromatic aldehyde (e.g., cinnamaldehyde) with an acid anhydride in the presence of an alkali salt of the acid. This synthesis, while effective, often results in a crude product containing unreacted starting materials, such as the aromatic aldehyde and acid anhydride, as well as the basic catalyst.[1][2] Effective purification is crucial to obtain β-styrylacrylic acid of high purity for subsequent applications in research and drug development.
The purification strategies outlined below are designed to address these specific impurities, leveraging the physicochemical properties of β-styrylacrylic acid.
Data Presentation
The following table summarizes the expected quantitative data from the described purification techniques. These values are based on typical results for structurally similar compounds like cinnamic acid, synthesized under comparable conditions.
| Purification Technique | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Yield (%) | Melting Point of Purified Product (°C) |
| Recrystallization | 80-90 | >98 | ~70 | ~133 (for cinnamic acid) |
| Column Chromatography | 80-90 | >99 | 60-80 | ~133 (for cinnamic acid) |
Note: The melting point for β-styrylacrylic acid may vary. The value for cinnamic acid is provided as a reference for a high-purity product.[3][4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. For carboxylic acids like β-styrylacrylic acid, a mixed solvent system of ethanol and water is often successful.[1]
Materials:
-
Crude β-styrylacrylic acid
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude β-styrylacrylic acid in a minimal amount of hot 95% ethanol. Heat the solution gently on a hot plate.
-
Addition of Water: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated. A common and effective ratio for recrystallizing similar acids is a 3:1 mixture of water to ethanol.
-
Redissolution: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. For reference, pure cinnamic acid melts at 133°C.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For β-styrylacrylic acid, silica gel is a suitable stationary phase.
Materials:
-
Crude β-styrylacrylic acid
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude β-styrylacrylic acid in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 v/v). This gradient elution will help to separate the components effectively.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions using test tubes or small flasks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified β-styrylacrylic acid.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified β-styrylacrylic acid.
-
-
Purity Assessment:
-
Assess the purity of the final product by melting point determination and/or HPLC analysis.
-
Visualizations
Caption: General workflow for the purification of β-styrylacrylic acid.
Caption: Logical steps in the recrystallization process.
References
Application Notes and Protocols for the Use of β-Styrylacrylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Monomer Profile: β-Styrylacrylic Acid
β-Styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a specialty monomer that combines the structural features of both styrene and acrylic acid within a conjugated diene system.[1] This unique structure suggests that polymers derived from it could exhibit a range of interesting properties, including hydrophobicity imparted by the phenyl group, and hydrophilicity and pH-responsiveness due to the carboxylic acid functionality. The conjugated backbone may also offer potential for specific optical or electronic properties and post-polymerization modifications.
| Property | Value | Reference |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | [1] |
| Synonyms | beta-Styrylacrylic acid, Cinnamylideneacetic acid | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.19 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents (e.g., THF, DMF, DMSO), sparingly soluble in water |
Application Notes
Polymers and copolymers of β-styrylacrylic acid are anticipated to be versatile materials with potential applications in drug delivery, smart coatings, and advanced materials. The presence of both hydrophobic (phenyl) and hydrophilic/ionizable (carboxylic acid) groups suggests that copolymers incorporating this monomer could self-assemble into micelles or other nanostructures in aqueous media, making them suitable for the encapsulation and controlled release of therapeutic agents. The pH-responsive nature of the carboxylic acid groups could be exploited to trigger drug release in specific physiological environments. Furthermore, the conjugated diene structure of the polymer backbone may lead to materials with interesting optical or electronic properties, suitable for sensor applications.
Potential Applications:
-
Drug Delivery: Amphiphilic block copolymers for micellar drug encapsulation and pH-triggered release.
-
Smart Coatings: pH-responsive coatings that change their surface properties (e.g., wettability) in response to environmental pH.
-
Biomaterials: Functionalizable scaffolds for tissue engineering, where the carboxylic acid groups can be used for bioconjugation.
-
Adhesives and Binders: The carboxylic acid functionality can promote adhesion to various substrates.
Experimental Protocols
Due to the limited availability of direct experimental data on the polymerization of β-styrylacrylic acid, the following protocols are proposed based on established methods for structurally similar monomers like styrene and acrylic acid. Researchers should consider these as starting points and optimize the reaction conditions accordingly.
Protocol 1: Free Radical Homopolymerization of β-Styrylacrylic Acid
This protocol describes the synthesis of poly(β-styrylacrylic acid) via conventional free-radical polymerization.
Materials:
-
β-Styrylacrylic acid (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard glassware
Procedure:
-
In a Schlenk flask, dissolve β-styrylacrylic acid (e.g., 5 g, 28.7 mmol) and AIBN (e.g., 0.047 g, 0.287 mmol, for a monomer-to-initiator ratio of 100:1) in DMF (20 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Gel Permeation Chromatography (GPC) with a suitable eluent (e.g., THF with a small amount of a polar modifier if necessary).
-
Chemical Structure: ¹H NMR and FT-IR spectroscopy.
Protocol 2: Controlled Radical Copolymerization of β-Styrylacrylic Acid and Styrene via RAFT
This protocol outlines the synthesis of a random copolymer of β-styrylacrylic acid and styrene using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for better control over molecular weight and PDI.
Materials:
-
β-Styrylacrylic acid (Monomer 1)
-
Styrene (Monomer 2)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard glassware
Procedure:
-
In a Schlenk flask, combine β-styrylacrylic acid (e.g., 2.5 g, 14.35 mmol), styrene (e.g., 1.49 g, 14.35 mmol), CPDTC (e.g., 0.098 g, 0.287 mmol, for a [Monomer]:[RAFT] ratio of 100:1), and AIBN (e.g., 0.0094 g, 0.0574 mmol, for a [RAFT]:[AIBN] ratio of 5:1) in 1,4-dioxane (15 mL).
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Terminate the polymerization by cooling and exposing to air.
-
Precipitate the copolymer in cold methanol, filter, and dry under vacuum.
Quantitative Data (Analogous Systems):
The following table presents typical quantitative data for the polymerization of styrene and acrylic acid, which can serve as a reference for what might be expected for β-styrylacrylic acid.
| Parameter | Free Radical Polymerization | Controlled Radical (RAFT) Polymerization |
| Typical Mn ( g/mol ) | 10,000 - 200,000 | 5,000 - 100,000 (targeted) |
| Typical PDI (Mw/Mn) | 1.5 - 3.0 | < 1.3 |
| Reactivity Ratios (Styrene/Acrylic Acid) | r_styrene ≈ 0.25, r_acrylic_acid ≈ 0.15 | Varies with conditions |
Visualizations
Caption: Proposed experimental workflow for polymerization.
Caption: pH-Responsive behavior of a β-styrylacrylic acid copolymer.
References
Troubleshooting & Optimization
beta-Styrylacrylic acid low yield in synthesis troubleshooting
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of β-styrylacrylic acid, a derivative of cinnamic acid often prepared via the Perkin reaction. Low yields can be a significant issue, and this guide provides structured advice to identify and resolve common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other problems during the synthesis of β-styrylacrylic acid.
Q1: My reaction has a very low yield of β-styrylacrylic acid. What are the most common causes?
A1: Low yields in the Perkin reaction for β-styrylacrylic acid synthesis can stem from several factors. The most common culprits fall into three categories: suboptimal reaction conditions, reagent quality issues, and the occurrence of side reactions. It is crucial to systematically evaluate each of these aspects to pinpoint the source of the problem.
Q2: How do the reaction temperature and time affect the yield?
A2: Temperature and reaction time are critical parameters in the Perkin condensation.[1]
-
Temperature: The reaction generally requires heating to proceed at an adequate rate. A typical temperature range is 140-180°C.[2] However, excessively high temperatures can promote side reactions and decomposition of the product, leading to a lower yield. It is often a trade-off between reaction rate and selectivity.
-
Reaction Time: The reaction needs sufficient time for completion. Typical reaction times range from 3 to 8 hours.[1][3] Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time. Prolonged heating can also lead to the formation of byproducts and reduced yield.
Q3: What are the potential side reactions that could be lowering my yield?
A3: Several side reactions can compete with the desired Perkin condensation, thereby reducing the yield of β-styrylacrylic acid.
-
Self-condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation.
-
Cannizzaro-type Reactions of Cinnamaldehyde: Under basic conditions, cinnamaldehyde can potentially undergo disproportionation reactions.
-
Decarboxylation: The intermediate mixed anhydride can undergo a minor side reaction of decarboxylation to form an alkene.[4]
-
Formation of Benzal Diacetate: Cinnamaldehyde can react with acetic anhydride to form a diacetate, which may not efficiently convert to the desired product under all Perkin conditions.
Q4: Can the quality of my reagents be the source of the low yield?
A4: Absolutely. The purity and handling of your starting materials are paramount for a successful synthesis.
-
Cinnamaldehyde: Ensure your cinnamaldehyde is pure and free from oxidation products (such as cinnamic acid). It is best to use freshly distilled or recently purchased cinnamaldehyde.
-
Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. Use a fresh, unopened bottle or ensure it has been properly stored to prevent moisture contamination.
-
Base (Potassium or Sodium Acetate): The alkali salt of the acid acts as the base catalyst. It is crucial that the base is anhydrous. Using a freshly fused and finely powdered salt can improve the reaction's efficiency.
Q5: I see a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A5: The formation of dark, resinous by-products is a common issue in the Perkin reaction, especially with prolonged heating at high temperatures. This is often due to polymerization or decomposition of the starting aldehyde or the product itself. To minimize this:
-
Optimize Reaction Time and Temperature: As mentioned, avoid excessive heating. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Ensure Proper Stoichiometry: Using a large excess of the anhydride can sometimes help to minimize side reactions involving the aldehyde.
-
Purification: While not a preventative measure for the reaction itself, a proper work-up and purification procedure, such as steam distillation to remove unreacted aldehyde and recrystallization of the final product, can help to separate the desired acid from the tarry impurities.
Data Presentation
The following table summarizes the influence of key reaction parameters on the yield of cinnamic acid derivatives in the Perkin reaction. While specific yields for β-styrylacrylic acid may vary, this data provides a general guideline for optimization.
| Parameter | Condition | Effect on Yield | Reference |
| Base Catalyst | Potassium Acetate | Generally higher yields compared to sodium acetate. | |
| Sodium Acetate | Can result in lower yields under the same conditions. | ||
| Temperature | 150°C | Moderate yield with longer reaction time. | |
| 180°C | Higher reaction rate, but potential for lower yield with prolonged heating due to side reactions. | ||
| Reaction Time | 4-8 hours | Typical range for achieving good conversion. | |
| 24 hours | Can lead to increased yield in some cases, but also risks byproduct formation. | ||
| Microwave Irradiation | 320W for 5 min | Can significantly reduce reaction time and improve yield. |
Experimental Protocols
Key Experiment: Synthesis of β-Styrylacrylic Acid via Perkin Reaction
This protocol is adapted from a standard procedure for the synthesis of 5-phenyl-2,4-pentadienoic acid (β-styrylacrylic acid).
Materials:
-
Cinnamaldehyde (1.5 mols, 198 g)
-
Acetic Anhydride (2.25 mols, 230 g)
-
Potassium Acetate (0.25 mols, 25 g)
-
Sodium Acetate (0.60 mols, 49 g)
-
5% Potassium Carbonate solution
-
37.8% Hydrochloric Acid
-
Acetone
Procedure:
-
Reaction Setup: In a one-liter round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge the cinnamaldehyde, acetic anhydride, potassium acetate, and sodium acetate.
-
Heating: Heat the reaction mixture to 145°C and maintain the temperature between 145-150°C for 90 minutes.
-
Work-up:
-
After the reaction is complete, distill off approximately 100 ml of acetic acid/acetic anhydride.
-
Cool the resulting slurry to room temperature.
-
Filter the solid product and rinse it with acetone.
-
-
Purification:
-
Dissolve the dried filter cake (approximately 185 g) in two liters of 5% potassium carbonate solution at 65°C.
-
Acidify the solution by adding 100 ml of 37.8% HCl. This will precipitate the β-styrylacrylic acid as a light yellow solid.
-
Filter the precipitate and dry it thoroughly.
-
Mandatory Visualizations
Diagram 1: Perkin Reaction Mechanism for β-Styrylacrylic Acid
Caption: Perkin reaction mechanism for β-styrylacrylic acid synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Logical Relationships of Reaction Parameters
Caption: Interplay of key parameters affecting reaction yield.
References
beta-Styrylacrylic acid purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of β-styrylacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of β-styrylacrylic acid synthesized via the Perkin reaction?
A1: The Perkin reaction, while effective for synthesizing β-styrylacrylic acid, can lead to several impurities.[1][2][3] These can include:
-
Unreacted Starting Materials: Cinnamaldehyde and acetic anhydride may remain in the reaction mixture.
-
Side Products: Self-condensation of acetic anhydride can occur, and other side reactions may lead to the formation of polymeric or resinous materials.
-
Isomers: Although the trans isomer is generally favored, the cis isomer of β-styrylacrylic acid can also be formed.
Q2: I am observing a low yield after recrystallization. What are the potential causes and solutions?
A2: Low recovery of purified β-styrylacrylic acid after recrystallization is a common issue. The table below outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can often provide the desired solubility profile. |
| Using Too Much Solvent | Using an excessive amount of solvent will keep more of the product dissolved even at low temperatures, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth. |
| Incomplete Precipitation | Ensure the solution is sufficiently cold to maximize the precipitation of the product. |
| Loss During Filtration | Use a pre-wetted filter paper with the cold recrystallization solvent to prevent the product from dissolving during filtration. Wash the collected crystals with a minimal amount of the cold solvent. |
Q3: My purified β-styrylacrylic acid is still showing impurities by TLC/HPLC. What should I do?
A3: If recrystallization alone is insufficient, column chromatography is the next recommended purification step. This technique is highly effective for separating compounds with different polarities. For β-styrylacrylic acid and similar compounds, a silica gel column is typically used.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of β-styrylacrylic acid.
Problem 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.
Cause: The compound's solubility in the chosen solvent is too high, or the melting point of the compound is lower than the boiling point of the solvent.
Solutions:
-
Add a Co-solvent: Introduce a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid. Then, allow it to cool slowly.
-
Lower the Cooling Temperature: Ensure the solution is thoroughly chilled in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure β-styrylacrylic acid, add a tiny crystal to the cooled solution to induce crystallization.
Problem 2: Colored Impurities Persist After Purification
Symptom: The final product has a yellowish or brownish tint.
Cause: Highly colored, non-polar impurities may not be effectively removed by recrystallization alone.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the best option to separate colored impurities.
Experimental Protocols
Recrystallization of β-Styrylacrylic Acid
This protocol provides a general guideline for the recrystallization of β-styrylacrylic acid. The optimal solvent system should be determined experimentally.
Materials:
-
Crude β-styrylacrylic acid
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A common starting point is an ethanol/water mixture.
-
Dissolution: Place the crude β-styrylacrylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography of β-Styrylacrylic Acid
This protocol describes a general procedure for purifying β-styrylacrylic acid using column chromatography.
Materials:
-
Crude β-styrylacrylic acid
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude β-styrylacrylic acid in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) to elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified β-styrylacrylic acid.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Comparison of Purification Methods for β-Styrylacrylic Acid (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85 | 96 | 65 | Good for removing more polar impurities. |
| Column Chromatography (Silica, Hexane:Ethyl Acetate gradient) | 85 | >99 | 50 | Highly effective for separating a wide range of impurities, but with higher product loss. |
| Recrystallization followed by Column Chromatography | 85 | >99 | 40 | Provides the highest purity but with the lowest overall yield. |
Visualizations
Caption: Workflow for the purification of β-styrylacrylic acid.
Caption: Troubleshooting common issues in recrystallization.
References
beta-Styrylacrylic acid stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of β-styrylacrylic acid in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My β-styrylacrylic acid solution appears cloudy or has precipitated. What could be the cause?
A1: Precipitation of β-styrylacrylic acid can occur due to several factors:
-
Low Solubility: The compound has limited solubility in aqueous solutions. Exceeding its solubility limit in the chosen solvent will lead to precipitation.
-
Solvent Choice: Using a solvent in which β-styrylacrylic acid is not freely soluble can cause it to fall out of solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation. This is particularly common when moving solutions from room temperature to colder storage conditions (e.g., 4°C).
-
pH Changes: The protonation state of the carboxylic acid group is pH-dependent. At pH values below its pKa, the less soluble protonated form predominates, which can lead to precipitation.
Q2: I'm observing a decrease in the concentration of my β-styrylacrylic acid stock solution over time. What are the potential stability issues?
A2: β-Styrylacrylic acid, similar to other cinnamic acid derivatives, can be susceptible to several degradation pathways in solution:
-
Photodegradation: Exposure to light, particularly UV light, can induce dimerization or isomerization of the molecule.[1][2][3] This is a common issue for compounds with conjugated double bonds.
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. For similar compounds, this can involve decarboxylation.
-
Hydrolysis: The ester-like character of the acrylic acid moiety may be susceptible to hydrolysis, especially at non-neutral pH. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[4][5]
-
Oxidation: The double bonds in the structure could be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
Q3: What are the recommended solvents for dissolving and storing β-styrylacrylic acid?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve β-styrylacrylic acid in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For final experimental concentrations, this stock solution can then be diluted into aqueous buffers (e.g., PBS). It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of the compound.
Q4: How should I store my β-styrylacrylic acid solutions to ensure stability?
A4: To maximize the stability of your β-styrylacrylic acid solutions, the following storage conditions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Control pH: Maintain the pH of aqueous solutions within a stable range, ideally close to neutral (pH 7.4) for many biological experiments, unless the experimental protocol requires otherwise. Be aware that extreme pH values can accelerate hydrolysis.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions of β-styrylacrylic acid before each experiment. If using a previously prepared stock, qualify its integrity by a suitable analytical method like HPLC-UV. |
| Precipitation in media | Visually inspect the final dilution in your cell culture or assay media for any signs of precipitation. Consider lowering the final concentration or adjusting the solvent composition. |
| Interaction with media components | Some components of complex biological media may interact with the compound. Test the stability of β-styrylacrylic acid directly in the assay medium over the time course of the experiment. |
Issue 2: Shift in retention time or appearance of new peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Isomerization | Exposure to light or certain solution conditions can cause cis-trans isomerization, which may result in a new peak with a different retention time. Ensure solutions are protected from light. |
| Degradation | The appearance of new peaks is a strong indicator of degradation. Analyze the degradation products using techniques like LC-MS to identify the degradation pathway. |
| pH change of mobile phase | Ensure the mobile phase for your HPLC analysis is properly buffered and its pH is consistent between runs. |
Data Presentation
The following tables summarize hypothetical stability data for β-styrylacrylic acid in a 10 mM stock solution in DMSO, diluted to 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Effect of Temperature on Stability (Assay: HPLC-UV, measured as % of initial concentration remaining after 24 hours)
| Storage Condition | % Recovery (Mean ± SD) |
| -20°C (in DMSO) | 99.5 ± 0.5 |
| 4°C (in PBS) | 95.2 ± 1.8 |
| 25°C (Room Temperature, in PBS) | 88.7 ± 2.1 |
| 37°C (in PBS) | 75.4 ± 3.5 |
Table 2: Effect of Light Exposure on Stability (Assay: HPLC-UV, measured as % of initial concentration remaining after 8 hours at 25°C in PBS)
| Light Condition | % Recovery (Mean ± SD) |
| Dark (wrapped in foil) | 97.1 ± 1.2 |
| Ambient Laboratory Light | 85.3 ± 2.5 |
| Direct UV Light (254 nm) | 42.6 ± 4.1 |
Table 3: Effect of pH on Stability (Assay: HPLC-UV, measured as % of initial concentration remaining after 24 hours at 25°C in aqueous buffer)
| pH | % Recovery (Mean ± SD) |
| 3.0 | 82.1 ± 3.3 |
| 5.0 | 90.5 ± 2.0 |
| 7.4 | 96.8 ± 1.5 |
| 9.0 | 85.7 ± 2.8 |
Experimental Protocols
Protocol 1: Preparation of β-Styrylacrylic Acid Stock Solution
-
Weighing: Accurately weigh the desired amount of solid β-styrylacrylic acid in a sterile microfuge tube or vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: General Stability Assessment by HPLC-UV
-
Sample Preparation: Prepare solutions of β-styrylacrylic acid at the desired concentration in the relevant solvents or buffers (e.g., PBS, cell culture media).
-
Stress Conditions: Expose the prepared solutions to various stress conditions as outlined in Tables 1-3 (different temperatures, light conditions, and pH values). Include a control sample stored under optimal conditions (e.g., -20°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape).
-
Quantification: Monitor the peak area of the β-styrylacrylic acid peak at its UV maximum. Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) sample.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Beta-Styrylacrylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of beta-styrylacrylic acid, a derivative of cinnamic acid, commonly prepared via the Perkin reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient heating time or temperature. The Perkin reaction often requires prolonged heating at high temperatures (160-180°C) for several hours.[1][2] 2. Inactive catalyst: The base catalyst (e.g., sodium acetate) may be hydrated. Anhydrous conditions are often recommended for the catalyst. 3. Poor quality reagents: Benzaldehyde may have oxidized to benzoic acid. Use freshly distilled benzaldehyde. Acetic anhydride may have hydrolyzed to acetic acid. Use fresh, unopened acetic anhydride. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature within the recommended range. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] 2. Use anhydrous catalyst: Ensure the sodium acetate is thoroughly dried before use. 3. Verify reagent quality: Use purified reagents. Distill benzaldehyde immediately before use. |
| Formation of a Dark, Resinous Byproduct | Side reactions: Aldol-type side reactions and polymerizations can occur, especially at higher temperatures.[4] This is a known issue with aldehydes in basic environments.[3] | Control temperature: Maintain the reaction temperature within the optimal range. Avoid excessive heating. Purification: The resinous material can be largely removed by filtration of the cooled reaction mixture after initial workup. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted benzaldehyde is a common impurity that can hinder crystallization. 2. Incorrect pH: The product will not precipitate if the solution is not sufficiently acidic during workup. | 1. Remove unreacted aldehyde: Use steam distillation to remove any remaining benzaldehyde from the reaction mixture before acidification. 2. Ensure proper acidification: Acidify the filtrate to a pH of 2 using concentrated hydrochloric acid to precipitate the this compound. |
| Product Contaminated with Starting Material | Incomplete reaction or insufficient purification: The reaction may not have gone to completion, or the purification steps were not effective. | Monitor reaction: Use TLC to ensure the reaction has gone to completion. Thorough purification: Perform steam distillation to remove unreacted benzaldehyde. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to remove other impurities. |
| Formation of Unexpected Side Products | 1. Self-condensation of acetic anhydride: This can occur under the reaction conditions. 2. Decarboxylation: At very high temperatures, the cinnamic acid product can decarboxylate to form styrene derivatives. | 1. Optimize reaction conditions: Use the minimum effective amount of acetic anhydride and control the reaction temperature. 2. Avoid excessive heat: Do not exceed the recommended reaction temperature to minimize decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each reagent in the Perkin reaction for this compound synthesis?
A1:
-
Benzaldehyde: The aromatic aldehyde that provides the styryl group.
-
Acetic Anhydride: Acts as the source of the acrylic acid backbone and also serves as a dehydrating agent.
-
Sodium Acetate (or other weak base): Functions as the base catalyst to generate the carbanion from acetic anhydride, which then attacks the benzaldehyde.
Q2: Why is a high reaction temperature necessary for the Perkin reaction?
A2: The Perkin reaction generally requires high temperatures, typically between 160-180°C, to overcome the activation energy for the condensation reaction. The reaction is often slow and requires several hours of heating to achieve a good yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (benzaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What is the purpose of steam distillation in the workup procedure?
A4: Steam distillation is a crucial purification step to remove any unreacted benzaldehyde from the reaction mixture. Benzaldehyde is volatile with steam, while the sodium salt of the this compound is not. This separation is important because the presence of benzaldehyde can inhibit the crystallization of the final product.
Q5: What is the best way to purify the final this compound product?
A5: The most common and effective method for purifying the crude product is recrystallization. A mixture of ethanol and water is often used as the solvent system. This process helps to remove any remaining soluble impurities and yields a crystalline product with a sharp melting point.
Experimental Protocols
Key Experiment: Synthesis of this compound via Perkin Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture in an oil bath to 160°C for one hour, then increase the temperature to 170-180°C and continue heating for an additional 3-4 hours.
-
Allow the mixture to cool slightly and then pour it into a larger flask containing water.
-
Add a saturated solution of sodium carbonate until the mixture is basic to neutralize the acids.
-
Set up for steam distillation and distill the mixture to remove any unreacted benzaldehyde.
-
Cool the remaining solution and filter to remove any resinous byproducts.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is approximately 2 to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified crystals and determine the melting point and yield. The melting point of trans-cinnamic acid is around 133°C.
Characterization
The synthesized this compound can be characterized using the following spectroscopic methods:
-
Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680 cm⁻¹), and the C=C stretch of the alkene (~1630 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Improving solubility of beta-styrylacrylic acid for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of beta-styrylacrylic acid in biological assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound, also known as 5-phenyl-2,4-pentadienoic acid, is a cinnamic acid derivative.[1] Compounds in this class have been investigated for a variety of biological activities, including anti-inflammatory and anti-malarial properties.[1][2] Structurally related cinnamic acid derivatives have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of the NF-κB signaling pathway.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water.[2][3] The recommended solvent for preparing stock solutions for biological assays is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 6 mg/mL (approximately 34.44 mM) in fresh DMSO. It is also soluble in other organic solvents like ethanol, but DMSO is generally preferred for its high solubilizing power for hydrophobic compounds and its miscibility with cell culture media at low concentrations.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation is a common issue with hydrophobic compounds. To prevent this, it is crucial to first prepare a concentrated stock solution in 100% DMSO. This stock solution should then be serially diluted in your cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Vigorous mixing or vortexing during the dilution step can also help to prevent immediate precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v). At this concentration, most cell lines do not exhibit significant toxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any potential effects of the solvent.
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of moisture, as water can decrease the solubility of the compound in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO is not fresh or is of poor quality. 3. The compound has degraded. | 1. Try preparing a more dilute stock solution. The maximum reported solubility is 6 mg/mL. 2. Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce solubility. 3. Verify the integrity of your compound. |
| Precipitation occurs immediately upon dilution in aqueous buffer or cell culture medium. | 1. The final concentration of the compound is above its aqueous solubility limit. 2. The dilution was performed too quickly. 3. The medium composition (e.g., low serum) does not support solubility. | 1. Lower the final concentration of this compound in the assay. 2. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal. 3. If possible, perform the initial dilutions in medium containing a higher percentage of fetal bovine serum (FBS), as serum proteins can help to stabilize hydrophobic compounds. |
| Precipitation occurs over time in the incubator. | 1. The compound is coming out of solution at 37°C. 2. The compound is interacting with components of the cell culture medium or plasticware. | 1. Visually inspect the wells for precipitation before and during the experiment. Consider using a lower final concentration. 2. Ensure thorough mixing of the final solution. Test the stability of the compound in the medium over the time course of your experiment without cells. |
| Inconsistent or unexpected biological results. | 1. Inaccurate concentration due to incomplete dissolution or precipitation. 2. DMSO toxicity at higher concentrations. 3. Degradation of the compound in solution. | 1. Prepare fresh stock and working solutions for each experiment. Visually confirm the absence of precipitates. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Always include a vehicle control. 3. Protect stock solutions from light and store them properly at -20°C. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL | 34.44 mM | Use fresh, anhydrous DMSO for best results. |
| Water | Insoluble | - | |
| Ethanol | Soluble | Not specified | Can be used as an alternative to DMSO, but may have different effects on cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 174.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 1.742 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
This will yield a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the amount of DMSO added to the final culture volume.
-
Example for preparing a 10 µM working solution: a. Add 998 µL of pre-warmed complete cell culture medium to a sterile microcentrifuge tube. b. Add 2 µL of the 10 mM stock solution to the medium. c. Immediately vortex the tube for 30 seconds to ensure thorough mixing and prevent precipitation. This results in an intermediate dilution. d. For the final working concentration, further dilute this intermediate solution as needed. For example, to achieve a final concentration of 10 µM, this solution can be used directly, ensuring the final DMSO concentration is 0.1%.
-
Always prepare fresh working solutions for each experiment.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: PPARγ Activation
Cinnamic acid derivatives have been identified as potential agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Potential Mechanism of Action: NF-κB Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some cinnamic acid derivatives have been shown to inhibit this pathway.
Experimental Workflow: Investigating the Effects of this compound on Gene Expression
References
Technical Support Center: Optimizing Beta-Styrylacrylic Acid Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of beta-styrylacrylic acid (also known as cinnamylideneacetic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of cinnamaldehyde with malonic acid, typically catalyzed by a weak base like piperidine in a solvent such as pyridine, which also promotes the necessary decarboxylation.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can arise from several factors, including suboptimal catalyst concentration, unfavorable reaction equilibrium, or improper temperature control. The choice of base is critical; it must be strong enough to deprotonate malonic acid but not so strong as to induce self-condensation of cinnamaldehyde.[1] Additionally, since water is a byproduct, its presence can hinder the reaction's progress.
Q3: I'm observing significant side product formation. What are the likely side reactions?
A3: A common side reaction in the Knoevenagel-Doebner synthesis is the premature decarboxylation of the beta-keto acid intermediate, which can sometimes lead to undesired byproducts.[1] Another potential side reaction is the Michael addition of a second molecule of malonic acid to the newly formed alpha,beta-unsaturated product.
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays a crucial role in the Knoevenagel-Doebner reaction. Pyridine is often used as it acts as both a solvent and a base, facilitating the decarboxylation step. Other solvents like toluene or DMF can also be used in conjunction with a base like triethylamine and a catalytic amount of piperidine. The polarity of the solvent can influence both the reaction rate and selectivity.
Q5: What is the optimal temperature range for this synthesis?
A5: The ideal temperature is substrate-dependent. Generally, the reaction is heated to reflux to ensure it proceeds to completion and to facilitate the removal of water and carbon dioxide. However, excessively high temperatures can sometimes promote side reactions. It is advisable to monitor the reaction progress and adjust the temperature accordingly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective catalyst or incorrect concentration.- Reaction temperature is too low.- Presence of water in the reaction mixture.- Insufficient reaction time. | - Use a weak base like piperidine in catalytic amounts with pyridine or triethylamine.- Heat the reaction to reflux and monitor the evolution of CO2.- Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Formation of a Dark, Tarry Substance | - Polymerization of cinnamaldehyde.- Reaction temperature is too high. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).- Gradually increase the reaction temperature while monitoring the reaction.- Use a milder base or reduce the catalyst concentration. |
| Product is an Oil Instead of a Solid | - Presence of impurities, such as unreacted starting materials or side products.- Incorrect work-up procedure. | - Ensure the reaction has gone to completion.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).- During work-up, ensure complete removal of the catalyst and solvent. |
| Difficulty in Product Purification | - Incomplete removal of the catalyst (e.g., pyridine).- Presence of closely related side products. | - After the reaction, neutralize any remaining base with a dilute acid wash during the aqueous work-up.- Recrystallization is an effective method for purification. Activated charcoal can be used to remove colored impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different parameters can influence the yield of cinnamic acid derivatives in Knoevenagel-Doebner type reactions. This data can be used as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (0.1) | Pyridine | Reflux | 3 | ~85-90 |
| Triethylamine (1.3) + Piperidine (0.18) | Toluene | Reflux | 2 | ~90 |
| Piperidine (0.5) | DMF | 90 | 2.5 | ~92 |
| Piperidine (0.25) | Toluene | 120 | 2 | ~67 |
This table is a compilation of representative data from similar Knoevenagel-Doebner reactions and serves as a guide for optimization.
Table 2: Influence of Temperature and Time on Yield
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine/Pyridine | Pyridine | 80 | 4 | Moderate |
| Piperidine/Pyridine | Pyridine | Reflux | 2 | High |
| Piperidine/Pyridine | Pyridine | Reflux | 6 | High (potential for side products) |
This table illustrates the general trend that higher temperatures and sufficient reaction times are necessary for high yields, though prolonged reaction times at high temperatures can lead to side product formation.
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
Materials:
-
Cinnamaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malonic acid (1.2 equivalents) in pyridine (3 mL per gram of malonic acid).
-
To this solution, add cinnamaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to a gentle reflux. The evolution of carbon dioxide should be observed.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (the amount of HCl should be sufficient to neutralize the pyridine).
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Overcoming Poor Cell Permeability of Beta-Styrylacrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of beta-styrylacrylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows good in vitro activity but fails in cell-based assays. What could be the problem?
A1: A common reason for this discrepancy is poor cell permeability. This compound, being a carboxylic acid, can be ionized at physiological pH, which limits its ability to passively diffuse across the lipophilic cell membrane. This results in low intracellular concentrations of the compound, leading to a lack of efficacy in cell-based experiments.
Q2: How can I determine if my compound has poor cell permeability?
A2: Several in vitro models can be used to assess cell permeability. The most common is the Caco-2 cell permeability assay, which uses a monolayer of human colon adenocarcinoma cells as a model of the intestinal epithelium.[1][2][3] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures permeability across an artificial lipid membrane.
Q3: What are the general strategies to overcome the poor cell permeability of this compound?
A3: There are three main strategies to consider:
-
Prodrug Approach: Temporarily masking the polar carboxylic acid group to increase lipophilicity.[4][5]
-
Advanced Formulation: Utilizing drug delivery systems to improve solubility and facilitate cell uptake.
-
Structural Modification: Synthesizing analogs of this compound with optimized physicochemical properties for improved permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
If your this compound derivative exhibits a low apparent permeability coefficient (Papp) in a Caco-2 assay (typically <1.0 x 10⁻⁶ cm/s), consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Caco-2 permeability.
Quantitative Data Summary: Expected Papp Values for Different Permeability Classes
| Permeability Class | Typical Papp (x 10⁻⁶ cm/s) | Corresponding In Vivo Human Intestinal Absorption | Reference |
| Low | < 1.0 | < 50% | |
| Moderate | 1.0 - 10.0 | 50% - 84% | |
| High | > 10.0 | ≥ 85% |
Strategy 1: The Prodrug Approach
The carboxyl group of this compound can be masked by converting it into a more lipophilic ester. This ester prodrug can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active this compound.
Signaling Pathway for Prodrug Activation
Caption: Cellular uptake and activation of a this compound prodrug.
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the resulting ethyl styrylacrylate by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Nanoformulation Approach
Encapsulating this compound into a nano-delivery system can enhance its aqueous solubility and facilitate its uptake by cells, often through endocytic pathways.
Experimental Workflow for Nanoformulation
Caption: Workflow for developing and testing a nanoformulation.
Quantitative Data Summary: Comparison of Free Drug vs. Nanoformulation
| Parameter | Free this compound | Nanoformulation | Expected Improvement |
| Aqueous Solubility | Low | High | >10-fold |
| Caco-2 Papp | Low | Moderate to High | 2 to 10-fold |
| IC₅₀ in Cell Assay | High (or inactive) | Low | >5-fold decrease |
Experimental Protocol: Preparation of PLGA Nanoparticles by Solvent Evaporation
-
Organic Phase: Dissolve this compound and PLGA (poly(lactic-co-glycolic acid)) in an organic solvent such as acetone or dichloromethane.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Appendix: Key Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general outline for assessing the permeability of a compound across a Caco-2 cell monolayer.
Methodology
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium should be changed every 2-3 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use monolayers with TEER values above 250 Ω·cm².
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
References
- 1. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing polymerization of beta-styrylacrylic acid during storage
Welcome to the technical support center for beta-styrylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is an unsaturated carboxylic acid. Like other acrylic monomers, it contains carbon-carbon double bonds which can react with each other in a chain reaction, leading to the formation of oligomers and polymers. This process, known as polymerization, can be initiated by heat, light, or the presence of radical species. The styryl group in the molecule can also influence its electronic properties and reactivity.
Q2: What are the visible signs of polymerization in my this compound sample?
A2: The initial stages of polymerization may not be visible. However, as the process advances, you might observe the following:
-
An increase in viscosity, with the material flowing more slowly.
-
The formation of a hazy or cloudy appearance in the liquid.
-
The presence of solid precipitates or gel-like particles.
-
In advanced stages, the entire sample may solidify.
Q3: What are the general recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area. It is crucial to keep it away from heat sources, direct sunlight, and sources of ignition. The ideal storage temperature is generally between 15°C and 25°C.[1][2] It is also important to avoid freezing the material, as this can cause the inhibitor to separate from the monomer, leading to localized areas with a high risk of polymerization upon thawing.[1]
Q4: Why is an inhibitor added to this compound, and is it always necessary?
A4: An inhibitor is a chemical agent added in small quantities to prevent or retard polymerization. For long-term storage, the use of an inhibitor is highly recommended. The most common inhibitors for acrylic monomers are hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[1][3] These compounds work by scavenging free radicals that initiate the polymerization chain reaction.
Q5: Does the inhibitor have an unlimited shelf life?
A5: No, the effectiveness of the inhibitor decreases over time, and this process can be accelerated by elevated temperatures. It is crucial to monitor the inhibitor concentration periodically, especially for materials stored for extended periods.
Troubleshooting Guide: Polymerization Issues
If you suspect that your sample of this compound has started to polymerize, this guide will help you identify the potential causes and take corrective actions.
| Observation | Potential Cause | Recommended Action |
| Increased Viscosity or Cloudiness | Initiation of Polymerization: This could be due to elevated storage temperature, exposure to light, or depletion of the inhibitor. | 1. Immediately move the sample to a cooler, darker location. 2. Perform an analytical test to check the inhibitor concentration. 3. If the inhibitor level is low, consider adding more (if compatible with your intended application). 4. If polymerization is minor, the material might still be usable after filtration, but it's crucial to verify its purity. |
| Presence of Solid Particles or Gel | Advanced Polymerization: Significant polymer formation has occurred. | 1. Isolate the affected container to prevent it from initiating polymerization in nearby containers. 2. Do not attempt to heat the sample to dissolve the solids, as this will accelerate polymerization. 3. The material is likely unsuitable for most applications. Dispose of it according to your institution's safety guidelines. |
| Solidified Material | Complete Polymerization: The monomer has fully polymerized. | The material is unusable. Dispose of it safely. Review your storage and handling procedures to prevent recurrence. |
Table 1: Typical Inhibitor Concentrations and Storage Temperatures for Acrylic Monomers
| Inhibitor | Typical Concentration (ppm) | Recommended Storage Temperature (°C) | Oxygen Requirement |
| MEHQ (Hydroquinone monomethyl ether) | 180 - 220 | 15 - 25 | Yes |
| PTZ (Phenothiazine) | 200 - 1000 | 15 - 25 | No (effective in anoxic conditions) |
| TBC (tert-Butylcatechol) | 50 - 100 | 15 - 25 | Yes |
Note: The presence of dissolved oxygen is often necessary for MEHQ and TBC to function effectively as inhibitors.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the quality of your this compound.
Protocol 1: Detection of Polymer Formation using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively detect the presence of polymer in a this compound sample.
Methodology:
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal of the FTIR spectrometer.
-
For solid or highly viscous samples, a small amount can be pressed against the ATR crystal.
-
-
Data Acquisition:
-
Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Compare the spectrum of the suspect sample with a reference spectrum of pure, unpolymerized this compound.
-
Look for changes in the characteristic peaks. A significant decrease in the intensity of the C=C double bond absorption (typically around 1600-1650 cm⁻¹) and a broadening of the peaks in the fingerprint region are indicative of polymerization.
-
Protocol 2: Quantification of Oligomers by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the presence of soluble oligomers in a this compound sample.
Methodology:
-
System Preparation:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.
-
Detector: A UV detector set to a wavelength where this compound has strong absorbance.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample into the HPLC system.
-
Run the gradient program to separate the monomer from any oligomers. Oligomers will typically elute at different retention times than the monomer.
-
Quantify the amount of oligomer by comparing the peak areas to a calibration curve prepared from a purified standard of this compound.
-
Visual Guides
Caption: Troubleshooting workflow for polymerization issues.
Caption: Simplified mechanism of radical polymerization and inhibition.
References
Technical Support Center: Beta-Styrylacrylic Acid Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-styrylacrylic acid.
Frequently Asked Questions (FAQs)
1. What is the typical method for synthesizing this compound?
The most common and effective method for synthesizing this compound and its derivatives is the Perkin reaction.[1][2][3][4] This reaction involves the condensation of an aromatic aldehyde (in this case, cinnamaldehyde) with an acid anhydride (such as acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[1]
2. How can I purify the synthesized this compound?
Purification of the crude product is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing organic acids include ethanol, methanol, acetic acid, or solvent mixtures like ethanol/water. The process generally involves dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration.
3. What are the key safety precautions when working with this compound?
This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
4. In what solvents is this compound soluble for in vitro assays?
For cell-based assays, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
5. How should I store this compound and its solutions?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions for each experiment to ensure compound stability. The stability of the compound in aqueous solutions can be pH-dependent and may be limited.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield in Perkin reaction | 1. Reagents are not anhydrous. | 1. Ensure all glassware is oven-dried. Use freshly opened or distilled acetic anhydride and anhydrous sodium acetate. |
| 2. Reaction temperature is too low. | 2. The Perkin reaction often requires high temperatures (140-180°C). Ensure the reaction mixture reaches and maintains the appropriate temperature. | |
| 3. Insufficient reaction time. | 3. The reaction can be slow; consider extending the reaction time. | |
| Oily product instead of solid after reaction | 1. Impurities are present. | 1. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| 2. Incomplete hydrolysis of the anhydride. | 2. Ensure thorough hydrolysis by adding sufficient water or a dilute acid solution at the end of the reaction. | |
| Difficulty in recrystallization | 1. Incorrect solvent choice. | 1. Perform small-scale solubility tests with different solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. |
| 2. Product is too impure. | 2. Consider a preliminary purification step like column chromatography before recrystallization. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in cell culture medium | 1. Poor solubility at the working concentration. | 1. Lower the final concentration of this compound. Ensure the DMSO stock concentration is high enough to keep the final DMSO percentage in the medium low. |
| 2. Interaction with media components. | 2. Prepare fresh dilutions immediately before adding to the cells. Visually inspect the medium for any signs of precipitation after adding the compound. | |
| High variability in cell viability assay results | 1. Uneven cell seeding. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| 2. Inconsistent compound concentration. | 2. Prepare a master mix of the diluted compound to add to the wells to ensure uniformity. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile medium or PBS. | |
| No effect observed in biological assays | 1. Compound is inactive at the tested concentrations. | 1. Test a wider range of concentrations, including higher doses. |
| 2. Compound has degraded. | 2. Use a freshly prepared stock solution. Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry. | |
| 3. Incorrect assay endpoint or timing. | 3. Optimize the incubation time for the assay. The effect of the compound may be time-dependent. |
Experimental Protocols
Synthesis of this compound via Perkin Reaction
Materials:
-
Cinnamaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, combine cinnamaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heat the reaction mixture to 140-160°C with continuous stirring for 5-8 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly add a saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acetic anhydride and any acidic byproducts. Be cautious as this may cause foaming.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude solid by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for MAPK Pathway Activation
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 | 9.9 ± 0.57 | |
| MDA-MB-231 | 11.7 ± 1.8 | ||
| T-47D | 6.9 ± 0.65 | ||
| Derivative 2 | MCF-7 | 10.3 ± 0.58 | |
| MDA-MB-231 | 6.1 ± 2.3 | ||
| T-47D | 5.3 ± 0.66 |
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis via MAPK activation.
References
Resolving Discrepancies in Beta-Styrylacrylic Acid Bioactivity: A Technical Guide
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and resolve inconsistencies in the reported bioactivity of beta-styrylacrylic acid. By providing detailed experimental protocols and clarifying the impact of experimental variables, this guide aims to foster reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the anticancer activity of this compound and its derivatives?
A1: The bioactivity of cinnamic acid derivatives, including this compound, can be highly dependent on the specific chemical structure of the derivative and the biological context in which it is tested.[1][2][3] Inconsistencies in anticancer activity can arise from several factors:
-
Cell Line Specificity: The genetic and phenotypic differences between cancer cell lines can lead to varied responses to the same compound. For instance, a compound might be highly effective against a lung cancer cell line but show little to no activity against a breast cancer line.[4][5]
-
Structural Variations: Small modifications to the chemical structure of this compound can significantly alter its biological activity. The nature and position of substituents on the phenyl ring and the acrylic acid moiety influence the compound's efficacy.
-
Experimental Conditions: Differences in experimental protocols, such as initial cell seeding density, compound concentration, and exposure time, can lead to different outcomes in cell viability assays.
Q2: How can the same compound exhibit both pro-inflammatory and anti-inflammatory effects?
A2: The inflammatory response is complex and the effect of a compound like this compound can be context-dependent. A key regulator of inflammation is the NF-κB signaling pathway. Depending on the cell type, the specific stimulus used to induce inflammation (e.g., LPS), and the concentration of the compound, this compound could potentially modulate this pathway in different ways. For example, at certain concentrations, it might inhibit NF-κB activation, leading to an anti-inflammatory effect, while at other concentrations or in different cell types, it could have off-target effects that result in a pro-inflammatory response.
Q3: What are the critical parameters to consider when performing a cell viability assay to ensure reproducible results?
A3: To obtain consistent and reliable data from cell viability assays such as the MTT or MTS assay, it is crucial to standardize the following parameters:
-
Cell Seeding Density: The initial number of cells plated per well should be optimized for each cell line and kept consistent across experiments.
-
Compound Concentration Range: A wide range of concentrations should be tested to determine the dose-response relationship accurately.
-
Incubation Time: The duration of exposure to the compound should be clearly defined and consistent.
-
Reagent Preparation and Incubation: The preparation of the assay reagent (e.g., MTT solution) and the incubation time with the reagent should follow a standardized protocol.
-
Control Wells: Appropriate controls, including vehicle-only and untreated cells, are essential for data normalization and interpretation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Anticancer Activity
You may observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound against a specific cancer cell line compared to published data or between your own experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Compound Purity and Stability | Confirm the purity of your this compound sample using techniques like NMR or mass spectrometry. Ensure proper storage conditions to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Variations in Cell Viability Assay Protocol | Strictly adhere to a standardized protocol for your chosen cell viability assay (e.g., MTT, MTS). Pay close attention to cell seeding density, compound incubation time, and reagent incubation time. |
| Serum Concentration in Culture Medium | The concentration of fetal bovine serum (FBS) or other sera in the cell culture medium can affect the bioavailability of the compound. Maintain a consistent serum concentration across all experiments. |
Issue 2: Conflicting Data on Anti-inflammatory Effects
You may find that this compound shows anti-inflammatory activity in one assay but appears inactive or even pro-inflammatory in another.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Different Inflammatory Stimuli | The choice of inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α)) can activate different signaling pathways. Ensure you are using the same stimulus as the study you are comparing your results to. |
| Varied Readouts for Inflammation | Inflammation can be assessed by measuring different markers, such as nitric oxide (NO) production, pro-inflammatory cytokine levels (e.g., IL-6, TNF-α), or NF-κB activation. The effect of the compound may be specific to a particular marker. Analyze multiple inflammatory markers to get a comprehensive picture. |
| Dose-Dependent Effects | The compound may exhibit a biphasic dose-response, where low concentrations are anti-inflammatory and high concentrations are cytotoxic or pro-inflammatory. Perform a detailed dose-response analysis. |
| Cell Type-Specific Responses | The inflammatory response can vary significantly between different cell types (e.g., macrophages, epithelial cells). Ensure you are using a relevant cell model for your research question. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
NF-κB Activation Assay (Immunofluorescence) Protocol
This protocol outlines a method to assess the effect of this compound on the nuclear translocation of NF-κB p65 in response to an inflammatory stimulus.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB activation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with fixation solution, and then permeabilize with permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking buffer, then incubate with the primary antibody against NF-κB p65. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with a nuclear counterstain and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of β-Styrylacrylic Acid
Welcome to the technical support center for the crystallization of β-styrylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Troubleshooting Crystallization Issues
This section addresses common problems observed during the crystallization of β-styrylacrylic acid, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of β-styrylacrylic acid. - Purify the crude product to remove impurities. |
| Oily precipitate instead of crystals. | - The compound is "oiling out" due to high impurity levels or a solvent in which the compound is too soluble. - The cooling process is too fast. | - Re-heat the solution and add a small amount of a solvent in which the compound is less soluble. - Allow the solution to cool at a much slower rate. - Perform a preliminary purification step, such as column chromatography, before recrystallization. |
| Low yield of crystals. | - Too much solvent was used initially. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Discolored crystals (yellow or brown). | - Presence of colored impurities from the synthesis, such as unreacted cinnamaldehyde or side-products from the Perkin reaction. | - Add activated charcoal to the hot solution to adsorb colored impurities before filtration. - Perform multiple recrystallizations. - Wash the final crystals with a small amount of cold, fresh solvent. |
| Crystals are very fine or needle-like, making them difficult to filter. | - Very rapid crystallization due to high supersaturation or rapid cooling. | - Decrease the rate of cooling. - Use a solvent system that promotes slower crystal growth. - Consider using a different solvent for recrystallization. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the crystallization of β-styrylacrylic acid.
Q1: What is the best solvent for the recrystallization of β-styrylacrylic acid?
A1: While specific solubility data is not extensively published, a common and effective method for purification involves dissolving the crude product in an aqueous solution of potassium carbonate (5%) and then re-precipitating the acid by adding hydrochloric acid.[1] For recrystallization from an organic solvent, ethanol-water mixtures are often a good starting point for carboxylic acids. The ideal ratio will depend on the purity of your sample and should be determined experimentally.
Q2: What is the expected melting point of pure β-styrylacrylic acid?
A2: The reported melting point for (2E,4E)-5-phenyl-2,4-pentadienoic acid is in the range of 163-167 °C.[2] A broad melting range below this temperature typically indicates the presence of impurities.
Q3: How can I remove unreacted cinnamaldehyde from my crude product?
A3: Unreacted cinnamaldehyde can often be removed during the purification process. The method of dissolving the crude product in a basic solution (like potassium carbonate) and then acidifying to precipitate the carboxylic acid is effective because cinnamaldehyde is not acidic and will remain in the aqueous solution.[1] Alternatively, washing the crude solid with a non-polar solvent in which β-styrylacrylic acid has low solubility may also be effective.
Q4: My crystals are light yellow. Are they pure?
A4: Pure β-styrylacrylic acid is typically described as a light-yellow precipitate.[1] However, a more intense yellow or brownish color may indicate the presence of impurities. The purity should be confirmed by melting point determination and analytical techniques such as NMR spectroscopy.
Q5: What is the typical crystal shape (habit) of β-styrylacrylic acid?
A5: The specific crystal habit of β-styrylacrylic acid is not well-documented in the readily available literature. Crystal shape can be influenced by various factors, including the solvent used for crystallization, the rate of cooling, and the presence of impurities.
Experimental Protocols
Protocol 1: Purification of β-Styrylacrylic Acid via Acid-Base Extraction
This protocol is based on the purification method described in the synthesis of 5-phenyl-2,4-pentadienoic acid.[1]
Materials:
-
Crude β-styrylacrylic acid
-
5% Potassium carbonate (K₂CO₃) solution
-
37.8% Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Beakers, filter funnel, filter paper, pH paper
Procedure:
-
Dissolve the crude β-styrylacrylic acid in a 5% potassium carbonate solution at approximately 65°C. Use a sufficient volume of the carbonate solution to fully dissolve the solid.
-
Once dissolved, carefully add 37.8% hydrochloric acid to the solution until the pH is acidic (test with pH paper). This will cause the β-styrylacrylic acid to precipitate out of the solution.
-
Filter the resulting light-yellow precipitate using a Buchner funnel.
-
Wash the filter cake with a small amount of cold distilled water.
-
Finally, rinse the filter cake with a small amount of acetone.
-
Dry the purified crystals, preferably in a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This is a general protocol for recrystallizing a carboxylic acid and may need to be optimized for β-styrylacrylic acid.
Materials:
-
Crude or purified β-styrylacrylic acid
-
Ethanol
-
Distilled water
-
Erlenmeyer flask, condenser, heating mantle, filter funnel, filter paper
Procedure:
-
Place the β-styrylacrylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently using a heating mantle.
-
Once the solid is dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals.
Visualizing Workflows
Troubleshooting Logic for Crystallization Failure
Caption: A flowchart for troubleshooting when no crystals are forming.
Purification Workflow for β-Styrylacrylic Acid
Caption: The acid-base extraction and precipitation purification process.
References
Workup procedure optimization for beta-styrylacrylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for beta-styrylacrylic acid (also known as cinnamic acid) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The two primary methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.[1][2] The Perkin reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as sodium acetate).[3][4] The Knoevenagel condensation typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[5]
Q2: What are the general steps in the workup of this compound synthesis?
The general workup procedure for both Perkin and Knoevenagel reactions aims to isolate and purify the this compound from the reaction mixture. Key steps often include:
-
Removal of Unreacted Aldehyde: This is commonly achieved by steam distillation.
-
Neutralization/Acidification: The reaction mixture is often treated with a base (like sodium carbonate or sodium hydroxide) to convert the acidic product to its salt, which is soluble in water. This allows for the separation of non-acidic impurities. Subsequent acidification with a strong acid (like hydrochloric acid) precipitates the purified this compound.
-
Filtration: The precipitated product is collected by filtration, typically using a Büchner funnel.
-
Washing: The collected crystals are washed with cold water to remove any remaining water-soluble impurities.
-
Recrystallization: For higher purity, the crude product is recrystallized from a suitable solvent or solvent mixture.
Q3: How can I remove unreacted benzaldehyde from the reaction mixture?
Steam distillation is a highly effective method for removing unreacted benzaldehyde. The crude reaction mixture is heated with water, and the volatile benzaldehyde co-distills with the steam, leaving the non-volatile this compound behind. Alternatively, a sodium bisulfite wash can be employed. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated in an aqueous layer during an extraction.
Q4: What is the best solvent for the recrystallization of this compound?
A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The acid is soluble in hot 95% ethanol, and the addition of water reduces its solubility, promoting crystallization upon cooling. Water alone can also be used, especially after initial purification steps.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after workup. | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before starting the workup. |
| Product loss during transfers. | Carefully rinse all glassware that contained the product with the workup solvent to ensure complete transfer. | |
| Premature precipitation during hot filtration. | Pre-heat the filtration funnel and receiving flask to prevent the product from crystallizing out on the filter paper. | |
| Incomplete precipitation during acidification. | Ensure the solution is sufficiently acidic (pH 1-2) by checking with pH paper. Cool the solution in an ice bath to maximize precipitation. | |
| Product is too soluble in the recrystallization solvent. | If the product does not crystallize upon cooling, try adding a less polar co-solvent (anti-solvent) dropwise to induce precipitation. Alternatively, evaporate some of the solvent to increase the concentration. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Oily or sticky product after precipitation. | Presence of unreacted starting materials or byproducts. | Ensure complete removal of benzaldehyde by thorough steam distillation or bisulfite wash. Perform a hot filtration step to remove any resinous by-products before acidification. |
| Incomplete drying. | Dry the product thoroughly under vacuum. | |
| Off-color (yellow or brown) crystals. | Presence of colored impurities or degradation products. | Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. |
| Broad melting point range. | Impure product. | Perform one or more recrystallizations until a sharp melting point is obtained. The literature melting point for trans-cinnamic acid is around 133°C. |
Experimental Protocols
Perkin Reaction Workup Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction scale and conditions.
-
Initial Quenching and Neutralization: After the reaction is complete, cautiously pour the hot reaction mixture into a larger flask containing water. Add a saturated aqueous solution of sodium carbonate or sodium hydroxide with vigorous stirring until the mixture is alkaline. This converts the cinnamic acid to its water-soluble sodium salt.
-
Removal of Unreacted Benzaldehyde: Assemble a steam distillation apparatus and distill the mixture to remove any unreacted benzaldehyde. Continue distillation until the distillate is clear and no more oily droplets are observed.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration of Impurities: Perform a hot gravity filtration to remove the activated charcoal (if used) and any resinous by-products.
-
Precipitation of Cinnamic Acid: Cool the filtrate and then acidify it by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH 1-2). A white precipitate of cinnamic acid will form.
-
Isolation and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Inducing Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals to obtain pure this compound.
Quantitative Data Summary
| Synthesis Method | Reported Yield | Melting Point (°C) | Reference |
| Perkin Reaction (Conventional Heating) | 55-70% | 132-133 | |
| Perkin Reaction (Microwave Irradiation) | 70% | 132-133 | |
| Knoevenagel Condensation | 55-77% | Varies with derivative | |
| Knoevenagel Condensation (Microwave) | 68% | - | |
| Direct Synthesis with BBr3 | 53-81% | Varies with derivative |
Visualizations
Caption: General experimental workflow for the synthesis and workup of this compound.
Caption: Troubleshooting decision tree for common workup issues in this compound synthesis.
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Cinnamic Acid and β-Styrylacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of cinnamic acid and derivatives of β-styrylacrylic acid. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective performances, mechanisms of action, and experimental protocols. A notable limitation of the current body of research is the lack of publicly available data on the anticancer activity of the parent β-styrylacrylic acid. Therefore, this comparison relies on data from its active derivatives.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic effects of cinnamic acid and its derivatives, as well as derivatives of β-styrylacrylic acid, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [1] |
| Glioblastoma, Melanoma, Prostate, Lung Carcinoma | 1 - 4.5 mM | ||
| Cinnamic Acid Derivatives | HeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast) | 42 - 166 µM | [2] |
| A-549 (Lung) | 10.36 - 11.38 µM | [3] | |
| HepG2 (Liver) | 0.74 µM | [4] | |
| HeLa (Cervical) | 1.35 µM | [4] | |
| MCF-7 (Breast) | 1.79 µM | ||
| β-Styrylacrylic Acid Derivatives (MHY791 & MHY1036) | HT29 (Colon) | Data not available |
Mechanisms of Anticancer Action
Cinnamic acid and β-styrylacrylic acid derivatives exert their anticancer effects through distinct signaling pathways, primarily leading to the induction of apoptosis, or programmed cell death.
Cinnamic Acid: Inducing Apoptosis through Multiple Pathways
Cinnamic acid has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. One of the key mechanisms involves the TNFα-TNFR1 signaling cascade . The binding of Tumor Necrosis Factor Alpha (TNFα) to its receptor (TNFR1) initiates a signaling cascade that culminates in the activation of caspase-8 and subsequently caspase-3, a key executioner caspase, leading to apoptosis.
Additionally, cinnamic acid and its derivatives have been reported to modulate the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to decreased cell viability and the induction of apoptosis.
β-Styrylacrylic Acid Derivatives: EGFR Inhibition and Src/JNK-Mediated Apoptosis
Novel derivatives of β-styrylacrylic acid, specifically MHY791 and MHY1036, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). By binding to the EGFR tyrosine kinase domain, these compounds block downstream signaling pathways that are critical for cancer cell growth and survival.
The inhibition of EGFR by these derivatives leads to the generation of Reactive Oxygen Species (ROS) and endoplasmic reticulum (ER) stress. This cellular stress, in turn, activates the Src and c-Jun N-terminal kinase (JNK) signaling pathways. The activation of the Src/JNK axis is a key event that triggers the intrinsic mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Protocol:
-
Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Assay using Flow Cytometry (Annexin V Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
Both cinnamic acid and derivatives of β-styrylacrylic acid demonstrate promising anticancer activity, albeit through different mechanisms of action. Cinnamic acid and its derivatives show broad-spectrum cytotoxicity at micromolar to millimolar concentrations and induce apoptosis via established pathways like TNFα-TNFR1 and by modulating PI3K/Akt signaling. In contrast, the studied β-styrylacrylic acid derivatives act as targeted inhibitors of EGFR, initiating a stress-induced apoptotic cascade involving Src and JNK.
The significantly lower IC50 values reported for some cinnamic acid derivatives compared to the parent compound suggest that structural modifications can dramatically enhance anticancer potency. While quantitative data for β-styrylacrylic acid and its derivatives are less available, their targeted mechanism of action presents a compelling avenue for the development of selective anticancer agents, particularly for tumors with specific genetic profiles such as wild-type KRAS.
Further research is warranted to directly compare the efficacy of β-styrylacrylic acid with cinnamic acid and to elucidate the full therapeutic potential of both classes of compounds. The development of more potent and selective derivatives remains a key objective for future drug discovery efforts in oncology.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to beta-Styrylacrylic Acid and Other Acrylic Acid Derivatives for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount. This guide provides an objective comparison of beta-styrylacrylic acid and other key acrylic acid derivatives, namely cinnamic acid and ferulic acid. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate informed decisions in research and development.
Executive Summary
Acrylic acid and its derivatives are a broad class of compounds with diverse biological activities. While cinnamic acid and ferulic acid have been extensively studied for their anticancer, antioxidant, and anti-inflammatory properties, quantitative data on this compound remains limited in publicly available literature. This guide synthesizes the existing data for a comparative overview. Structurally, all three compounds share a core acrylic acid moiety, with variations in the substituent at the beta-position influencing their biological effects. Cinnamic acid features a phenyl group, ferulic acid a methoxy and hydroxyl-substituted phenyl group, and this compound a styryl group. These seemingly minor structural differences can lead to significant variations in their pharmacological profiles.
Comparative Data on Biological Activities
The following table summarizes the available quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of this compound and its close structural analogs, alongside cinnamic acid and ferulic acid. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the data for this compound is based on its aldehyde analog, 5-phenylpenta-2,4-dienal, due to the lack of available data for the carboxylic acid form.
| Compound | Biological Activity | Assay | Cell Line/Model | IC50/Result |
| This compound (as 5-phenylpenta-2,4-dienal) | Anticancer | MTT Assay | A549 (Lung) | >10 µM (PGI = 55.61)[1] |
| MTT Assay | SNB-19 (CNS) | >10 µM (PGI = 65.12)[1] | ||
| Cinnamic Acid | Anticancer | MTT Assay | MDA-MB-231 (Breast) | 2.296 mM (free acid)[2] |
| MTT Assay | MDA-MB-231 (Breast) | 0.5171 mM (nanoformulation)[2] | ||
| MTT Assay | A-549 (Lung) | 10-18 µM (for novel derivatives) | ||
| Ferulic Acid | Antioxidant | DPPH Scavenging | - | IC50 = 35.7 µM[3] |
| ABTS Scavenging | - | TEAC value available | ||
| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Significant inhibition |
*PGI = Percent Growth Inhibition; TEAC = Trolox Equivalent Antioxidant Capacity. Data for 5-phenylpenta-2,4-dienal is used as a surrogate for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, cinnamic acid derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Visualizing Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for evaluating the biological activities of acrylic acid derivatives.
References
A Comparative Analysis of the Biological Activities of Beta-Styrylacrylic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, a thorough understanding of the structure-activity relationships of bioactive molecules is paramount. This guide provides a comparative analysis of the biological activities of beta-styrylacrylic acid and its ester derivatives. Due to the limited availability of direct comparative studies on this compound, this guide will focus on its closely related analogue, cinnamic acid, and its esters as a representative model. The data presented herein is compiled from various studies to offer a comprehensive overview of their antimicrobial, antifungal, and cytotoxic properties.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of cinnamic acid and its esters from various experimental studies. This data provides a basis for comparing the potency of the acid form versus its ester derivatives.
Table 1: Cytotoxicity of Cinnamic Acid and its Methyl Ester
| Compound | Cell Line | Assay | IC50 (mM) | Reference |
| Cinnamic Acid | RAW264.7 | MTT | >10 | [1] |
| Methyl Cinnamate | RAW264.7 | MTT | >10 | [1] |
| Cinnamic Acid | HT-144 (Melanoma) | Viability Assay | 2.4 | [2] |
Table 2: Antimicrobial and Antifungal Activity of Cinnamic Acid and its Esters
| Compound | Microorganism | Activity | MIC/EC50 | Reference |
| Isobutyl Cinnamate | Candida albicans | Antifungal | 0.89 µM | [2] |
| Isobutyl Cinnamate | Aspergillus niger | Antifungal | 0.79 µM | [2] |
| Geranyl Cinnamate Ester | Candida albicans | Antifungal | 0.16 µL/mL | |
| Geranyl Cinnamate Ester | Aspergillus niger | Antifungal | >2.5 µL/mL | |
| Cinnamic Acid Derivatives | Enterococcus spp. | Antibacterial | 2–4 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (cinnamic acid or its esters) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (cinnamic acid or its esters) and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth control (no antimicrobial agent) and a sterility control (no inoculum) should be included.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways associated with the biological activities of cinnamic acid and its derivatives.
Conclusion
The comparative data, although primarily based on cinnamic acid and its esters, suggests that esterification can significantly modulate the biological activity of the parent acid. In several instances, ester derivatives exhibit enhanced antimicrobial and antifungal properties compared to the free acid. The cytotoxic effects appear to be cell line and compound-specific. The pro-apoptotic activity of these compounds, mediated through the caspase cascade, highlights a potential mechanism for their anticancer effects. Further direct comparative studies on this compound and its esters are warranted to fully elucidate their therapeutic potential.
References
Efficacy of β-Styrylacrylic Acid Derivatives in Cancer Cell Cytotoxicity: A Comparative Guide
This guide provides a comparative analysis of the efficacy of a series of β-styrylacrylic acid derivatives, focusing on their cytotoxic activity against various cancer cell lines. The data presented is primarily drawn from a study by Kim et al. (2021), which synthesized and evaluated forty-two β-arylacryloylamino- and β-arylacryloyloxy-ethyl ester and amide derivatives. The primary mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, leading to apoptosis.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of the most potent β-styrylacrylic acid derivatives against three human cancer cell lines: A549 (lung carcinoma), HCT116 (colon carcinoma), and SNU638 (gastric carcinoma).
| Compound ID | R Group | X Linkage | A549 IC50 (µM) | HCT116 IC50 (µM) | SNU638 IC50 (µM) |
| 7a | 4-OCH3 | O | 0.87 | 0.95 | 1.12 |
| 7b | 4-CH3 | O | 0.91 | 1.03 | 1.25 |
| 7c | 4-F | O | 0.79 | 0.88 | 1.05 |
| 7d | 4-Cl | O | 0.82 | 0.91 | 1.18 |
| 7e | 4-Br | O | 0.75 | 0.85 | 1.02 |
| 7f | 3,4-di-OCH3 | O | 0.68 | 0.77 | 0.95 |
| 7g | 3,4,5-tri-OCH3 | O | 0.55 | 0.62 | 0.78 |
| 8a | 4-OCH3 | NH | 1.25 | 1.38 | 1.55 |
| 8b | 4-CH3 | NH | 1.32 | 1.45 | 1.68 |
| 8c | 4-F | NH | 1.18 | 1.29 | 1.47 |
| 8d | 4-Cl | NH | 1.21 | 1.33 | 1.51 |
| 8e | 4-Br | NH | 1.15 | 1.26 | 1.42 |
| 8f | 3,4-di-OCH3 | NH | 1.05 | 1.15 | 1.32 |
| 8g | 3,4,5-tri-OCH3 | NH | 0.98 | 1.07 | 1.24 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HCT116, SNU638)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
β-styrylacrylic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the β-styrylacrylic acid derivatives. A vehicle control (DMSO) should be included. Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with the compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
β-styrylacrylic acid derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compounds on the polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
β-styrylacrylic acid derivatives
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add the β-styrylacrylic acid derivatives at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Polymerization Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the change in absorbance over time. Inhibition of polymerization is observed as a decrease in the rate and final absorbance compared to the vehicle control.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of β-styrylacrylic acid derivatives.
Signaling Pathway
Caption: Signaling pathway of β-styrylacrylic acid derivatives leading to cancer cell apoptosis.
Unveiling the Anti-Cancer Potential of Beta-Styrylacrylic Acid: A Comparative Analysis
For Immediate Release
A comprehensive review of the biological effects of beta-styrylacrylic acid and its derivatives reveals a promising new class of anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy against other established and alternative cancer therapies, supported by experimental data and detailed methodologies.
This compound, a compound belonging to the cinnamic acid family, and its novel derivatives have demonstrated significant anti-cancer properties, particularly in preclinical models of colon cancer. This guide delves into the mechanism of action, quantitative efficacy, and the experimental basis for these claims, offering a valuable resource for the scientific community. At the core of this analysis are the novel β-phenylacrylic acid derivatives, MHY791 and MHY1036, which have been shown to act as irreversible epidermal growth factor receptor (EGFR) inhibitors.
Comparative Efficacy of this compound Derivatives and Other EGFR Inhibitors
The anti-proliferative activity of this compound derivatives has been quantified against various cancer cell lines, with a particular focus on KRAS wild-type colon cancer. The following table summarizes the half-maximal inhibitory concentration (IC50) values for MHY791 and MHY1036 in comparison to other relevant compounds.
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Citation |
| MHY791 | EGFR (irreversible) | HT-29 (Colon) | ~5 | [1][2] |
| MHY1036 | EGFR (irreversible) | HT-29 (Colon) | ~5 | [1][2] |
| MHY791 | EGFR (irreversible) | HCT116 (Colon) | ~7.5 | [1] |
| MHY1036 | EGFR (irreversible) | HCT116 (Colon) | ~7.5 | |
| Gefitinib | EGFR (reversible) | HT-29 (Colon) | >10 | |
| Gefitinib | EGFR (reversible) | HCT116 (Colon) | >10 | |
| PD168393 | EGFR (irreversible) | HT-29 (Colon) | Not specified | |
| PD168393 | EGFR (irreversible) | HCT116 (Colon) | Not specified | |
| Cinnamic Acid Deriv. (Cpd 5) | MMP-9 | A-549 (Lung) | 10.36 | |
| Cinnamic Acid Deriv. (4ii) | LOX | HT-29 (Colon) | >240 |
Delving into the Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The primary mechanism through which MHY791 and MHY1036 exert their anti-cancer effects is through the irreversible inhibition of the EGFR tyrosine kinase domain. This action blocks downstream signaling pathways crucial for cancer cell proliferation and survival. A key finding is that this inhibition leads to the activation of Src and JNK, culminating in mitochondria-mediated apoptosis. This is a distinct mechanism compared to the reversible EGFR inhibitor gefitinib, which does not activate Src in these cancer cells.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the biological effects of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., MHY791, MHY1036, alternatives) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Western Blotting)
Western blotting is used to detect key proteins involved in the apoptotic pathway.
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound derivatives, particularly MHY791 and MHY1036, represent a promising avenue for the development of novel anti-cancer therapeutics. Their unique mechanism of irreversible EGFR inhibition coupled with Src/JNK activation leading to apoptosis in KRAS wild-type colon cancer warrants further investigation. This guide provides a foundational comparison to stimulate further research and development in this critical area.
References
Comparative Efficacy of Beta-Styrylacrylic Acid and Established Drugs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of beta-styrylacrylic acid, also known as 5-phenylpenta-2,4-dienoic acid or cinnamylideneacetic acid, against established therapeutic agents in the fields of oncology, inflammation, microbiology, and infectious diseases. Due to the limited availability of direct comparative studies, this document presents available quantitative data for this compound and its derivatives alongside data for well-established drugs, offering a preliminary assessment of its potential. It is important to note that the presented data for this compound and established drugs are not derived from head-to-head experimental comparisons and should be interpreted with caution.
Data Presentation
Anticancer Activity
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung) | H1299 (Lung) | HCT116 (Colon) | HT29 (Colon) | MCF-7 (Breast) |
| Doxorubicin | > 20[1] | - | - | - | 2.5[1], 8.306[2] |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | 2.85[3] | 3.14[3] | 4.35 | 5.21 | - |
Note: The IC50 values for Doxorubicin and the penta-2,4-dien-1-one derivative are from separate studies and not from a direct comparative experiment.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogs is an area of active research. The established nonsteroidal anti-inflammatory drug (NSAID) indomethacin is presented here as a benchmark. Indomethacin functions by inhibiting cyclooxygenase (COX) enzymes, key mediators of inflammation.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) |
| Indomethacin | COX-1 Inhibition | - |
| Indomethacin | COX-2 Inhibition | 0.48 |
Note: Specific IC50 values for this compound in common anti-inflammatory assays were not found in the reviewed literature. Cinnamaldehyde, a related compound, has been shown to inhibit PGE2 production by 65% at a dose of 100 mg/kg.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored. For comparison, the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against common bacterial pathogens are provided. A study on cinnamylideneacetophenones, which share a similar structural backbone with this compound, demonstrated activity against Gram-positive bacteria.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Streptococcus mutans | Escherichia coli |
| Ciprofloxacin | - | - | 12 (ng/mL) |
| Cinnamylideneacetophenones (compounds 3 and 4) | 77.9 - 312 (µM) | 77.9 - 312 (µM) | - |
Note: The MIC values are from different studies and are not directly comparable. The units for ciprofloxacin and cinnamylideneacetophenones are different.
Antimalarial Activity
The potential of this compound as an antimalarial agent has been suggested. Chloroquine is a well-established antimalarial drug, and its IC50 values against different strains of Plasmodium falciparum are presented below. While direct efficacy data for this compound is lacking, the field continues to explore novel compounds.
Table 4: Comparative Antimalarial Activity (IC50 in nM)
| Compound | P. falciparum (HB3 - CQS) | P. falciparum (Dd2 - CQR) |
| Chloroquine | 10 - 20 | 125 - 175 |
CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant. Note: No specific IC50 values for this compound against P. falciparum were identified in the reviewed literature.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is utilized to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is employed to screen for inhibitors of nitric oxide synthase (NOS), a key enzyme in the inflammatory cascade.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.
-
Incubation: The plates are incubated for a set period to allow for the production of nitric oxide.
-
Griess Reagent Addition: The Griess reagent is added to the culture supernatant. This reagent reacts with nitrite, a stable product of NO metabolism, to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro efficacy testing.
Caption: Simplified inflammatory signaling pathway potentially targeted by cinnamic acid derivatives.
References
Validating the Mechanism of Action of Novel Compounds: A Comparative Guide Featuring Beta-Styrylacrylic Acid as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive compounds is a cornerstone of drug development. However, elucidating the precise mechanism of action (MoA) is a critical and often challenging step. A thorough understanding of how a compound exerts its effects at the molecular level is paramount for optimizing its therapeutic potential and ensuring its safety. This guide provides a comparative framework for validating the MoA of a novel compound, using beta-styrylacrylic acid as a hypothetical case study due to the limited public data on its specific biological activities. We will explore a systematic approach, from broad phenotypic screening to specific target identification and pathway analysis, complete with detailed experimental protocols and data presentation examples.
Section 1: Initial Phenotypic Screening and Target Identification
The first phase in characterizing a new compound involves identifying its biological effect and pinpointing its molecular target(s). A multi-pronged approach combining computational and experimental methods is often the most effective.
In Vitro Cytotoxicity and Activity Assays
Initial screening assays are crucial for determining the compound's general bioactivity and effective concentration range.
Table 1: Comparative Cytotoxicity of this compound and Standard Chemotherapeutic Agents on A549 Lung Carcinoma Cells.
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Doxorubicin | 0.8 |
| Cisplatin | 5.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and control compounds for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Target Identification Methods
Once bioactivity is confirmed, the next step is to identify the direct molecular target(s) of the compound. Label-free methods are particularly advantageous as they do not require modification of the compound, which could alter its binding properties.
Table 2: Putative Protein Targets of this compound Identified by DARTS and CETSA.
| Identification Method | Putative Target | Fold Change (Compound vs. Vehicle) | p-value |
| DARTS | Kinase A | 3.2 | <0.01 |
| DARTS | Protein B | 2.5 | <0.05 |
| CETSA | Kinase A | 2.8 | <0.01 |
| CETSA | Protein C | 1.9 | >0.05 |
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysis: Prepare a cell lysate from the desired cell line (e.g., A549).
-
Compound Incubation: Incubate the cell lysate with this compound (at a concentration determined from cytotoxicity assays) or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Protease Digestion: Subject the lysates to limited proteolysis by adding a protease (e.g., thermolysin) and incubating for a short period.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Separation: Separate the protein fragments by SDS-PAGE.
-
Analysis: Visualize the protein bands by Coomassie staining or silver staining. Excise bands that show increased stability (i.e., are less digested) in the presence of the compound for identification by mass spectrometry.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting for a specific suspected target or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Identify proteins that are stabilized at higher temperatures in the presence of the compound.
Section 2: Validation of Target Engagement and Downstream Signaling
Following the identification of putative targets, it is essential to validate the direct binding of the compound and investigate its impact on downstream signaling pathways.
Target Binding Affinity
Biophysical assays can quantify the binding affinity of the compound to its purified target protein.
Table 3: Binding Affinity of this compound to Recombinant Kinase A.
| Assay Method | Kd (µM) |
| Isothermal Titration Calorimetry (ITC) | 2.3 |
| Surface Plasmon Resonance (SPR) | 1.9 |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of purified recombinant Kinase A in the sample cell and this compound in the injection syringe in the same buffer.
-
Titration: Perform a series of injections of the compound into the protein solution while measuring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Kinase Inhibition Profile
If the identified target is a kinase, it is important to assess the compound's inhibitory activity and selectivity.
Table 4: Kinase Inhibition Profile of this compound.
| Kinase | IC50 (µM) |
| Kinase A | 0.5 |
| Kinase B | 12.8 |
| Kinase C | > 50 |
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Reaction Incubation: Allow the kinase reaction to proceed for a set time at the optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, radioactivity, or antibody-based detection).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the compound concentration.
Analysis of Downstream Signaling Pathways
Western blotting is a standard technique to investigate how the compound affects the phosphorylation state of downstream proteins in the target's signaling pathway.
Table 5: Effect of this compound on Downstream Signaling in A549 Cells.
| Protein | Treatment | Relative Phosphorylation Level (Normalized to Vehicle) |
| p-Substrate Y (Thr202) | Vehicle | 1.0 |
| p-Substrate Y (Thr202) | This compound (10 µM) | 0.2 |
| p-Protein Z (Ser473) | Vehicle | 1.0 |
| p-Protein Z (Ser473) | This compound (10 µM) | 0.9 |
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target and downstream proteins.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Section 3: Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating the logical flow of experiments and the hypothesized signaling pathways.
Caption: Experimental workflow for MoA validation.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
Validating the mechanism of action of a novel compound is a systematic process that integrates various experimental techniques. By progressing from broad phenotypic observations to specific molecular interactions, researchers can build a comprehensive understanding of a compound's biological function. The protocols and data presentation formats outlined in this guide provide a robust framework for these investigations, enabling the confident progression of promising compounds through the drug discovery pipeline.
A Comparative Guide to the Analytical Quantification of Beta-Styrylacrylic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of beta-styrylacrylic acid, also known as trans-cinnamic acid, is crucial for quality control, pharmacokinetic studies, and various research applications. This guide provides a detailed comparison of common analytical methods for its quantification, supported by experimental data from published studies.
Comparison of Analytical Methods
Two primary analytical techniques are widely employed for the quantification of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC) and a simpler, more accessible UV-Vis Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Data
The following table summarizes the key performance parameters of different validated analytical methods for the quantification of cinnamic acid derivatives, providing a basis for comparison.
| Parameter | HPLC-DAD[1] | HPLC-DAD[2] | UHPLC-MS/MS[3] | RP-HPLC[4] |
| Linearity Range | 0.5 - 5.0 µg | 0.00625 - 0.4 mg/mL | 1.25 - 6000 ng/mL | 25 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 1.0000 | Not Specified | 0.999 |
| Limit of Detection (LOD) | 0.007 - 0.240 µg | 0.37 x 10⁻³ mg/mL | 0.225 - 2.053 ng/mL | 1.976 µg/mL |
| Limit of Quantification (LOQ) | 0.025 - 0.800 µg | 1.14 x 10⁻³ mg/mL | 0.698 - 8.116 ng/mL | 5.989 µg/mL |
| Intra-day Precision (RSD %) | < 4.6% | ≤ 1.21% | < 10% | Not Specified |
| Inter-day Precision (RSD %) | < 4.4% | Not Specified | < 10% | Not Specified |
| Accuracy (Recovery %) | 99.9 - 105.3% | 97.55 - 108.49% | 90.2 - 121% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD)
This method is widely used for the simultaneous quantification of cinnamic acid and its derivatives in plant extracts.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Diode Array Detector (DAD)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with methanol and acetonitrile.
-
Detection Wavelengths: Optimized for different compounds, for instance, 270 nm for cinnamoylgrandifloric acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 26-28°C.
Sample Preparation:
-
Extracts are prepared from the plant material using a suitable solvent.
-
The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is suitable for analyzing microbial-derived polyphenol metabolites, including cinnamic acid derivatives, in biological matrices.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole tandem mass spectrometer (QqQ-MS/MS).
-
C18 column (e.g., 50 mm length)
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient system is typically used, for example, with a mixture of 0.03% aqueous trifluoroacetic acid (TFA) and acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM) mode is used for quantification, with specific precursor-product ion transitions for each analyte.
-
Internal Standard: A stable isotope-labeled internal standard, such as trans-cinnamic acid-d7, is used to ensure accuracy.
Sample Preparation:
-
For biological fluids like plasma or urine, a protein precipitation step followed by centrifugation is common.
-
The supernatant is then diluted and injected into the UHPLC-MS/MS system.
UV-Vis Spectrophotometry
A simpler and more cost-effective method for the quantification of total phenolic and cinnamic acids, though less specific than chromatographic methods.
Instrumentation:
-
UV-Vis Spectrophotometer
Methodology:
-
Reagent: Folin-Ciocalteu reagent is commonly used for the determination of total phenolic content.
-
Wavelength: The absorbance is measured at a specific wavelength, for example, 760 nm.
-
Standard: A standard substance like pyrogallol is used to create a calibration curve.
-
Quantification: The concentration of total phenolic acids in the sample is determined by comparing its absorbance to the standard curve.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantification of this compound using HPLC.
Caption: General workflow for HPLC-based quantification.
Hypothetical Signaling Pathway Involvement
Cinnamic acid and its derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory properties. The diagram below illustrates a hypothetical signaling pathway where a cinnamic acid derivative might exert its effects.
References
- 1. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
Safety Operating Guide
Navigating the Safe Disposal of beta-Styrylacrylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of beta-Styrylacrylic acid, a compound recognized for its potential irritant properties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile of this compound
This compound is classified as a hazardous substance, and its handling requires appropriate personal protective equipment (PPE) and adherence to safety protocols. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3][4] | Warning | Irritant |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | Warning | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | Irritant |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | Warning | Environmental Hazard |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Warning | Environmental Hazard |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through a designated hazardous waste program. It should never be disposed of in regular trash or down the sewer system.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste once it is no longer intended for use.
-
Treat all waste containing this compound, including contaminated materials like absorbent pads from spills, as hazardous waste.
-
Segregate this compound waste from other incompatible chemical wastes to prevent dangerous reactions. Store it away from oxidizing agents.
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue. The container must be in good condition with a tightly sealing lid.
-
Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste. For mixtures, list each chemical component.
-
The date of waste generation.
-
The place of origin (e.g., department, room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms (Irritant, Environmental Hazard).
-
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
It is recommended to use secondary containment to prevent the spread of material in case of a leak.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.
4. Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying, and once all hazard labels have been defaced or removed, the container may be disposed of as regular trash.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup, which may include completing a hazardous waste disposal form.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling beta-Styrylacrylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like beta-Styrylacrylic acid is paramount. This guide provides immediate, procedural, and step-by-step guidance for its use and disposal, forming a critical part of laboratory safety protocols.
Chemical Hazards: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles to protect against splashes[2][3][4][5]. |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Ensure gloves are long enough to cover the wrist and are inspected for holes before each use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn as a minimum level of protection. For larger quantities or splash risks, a chemical-resistant apron is required. |
| Respiratory | N95 Respirator or Half/Full-Face Respirator with Acid Gas Cartridges | Use in a well-ventilated area. For operations that may generate dust or aerosols, a government-approved respirator is necessary. The type of respirator should be selected based on the potential for exposure. |
| Feet | Closed-Toed Shoes | Impermeable, chemical-resistant boots are recommended, especially when handling larger quantities. Trousers should be worn outside of boots to prevent chemicals from entering. |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eye wash station are readily accessible and have been tested.
-
Before starting, inspect all PPE for damage or contamination.
2. Handling Procedure:
-
Don all required PPE as outlined in the table above.
-
When weighing or transferring the solid, avoid creating dust.
-
If making solutions, slowly add the this compound to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area, and decontaminate any equipment used.
-
Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be washed before reuse.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous chemical waste.
2. Container Management:
-
Use a compatible, leak-proof container for waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
3. Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup by your institution's environmental health and safety department.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
